Technical Documentation Center

Carbinoxamine N-Oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carbinoxamine N-Oxide
  • CAS: 1256285-70-7

Core Science & Biosynthesis

Foundational

Carbinoxamine N-Oxide: Structural Characterization, Physicochemical Profiling, and Analytical Methodologies

Executive Summary Carbinoxamine is a first-generation H1-receptor antagonist widely utilized in anti-allergic formulations. During drug substance manufacturing, forced degradation, and in vivo hepatic metabolism, the ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbinoxamine is a first-generation H1-receptor antagonist widely utilized in anti-allergic formulations. During drug substance manufacturing, forced degradation, and in vivo hepatic metabolism, the tertiary aliphatic amine of carbinoxamine is susceptible to oxidation, yielding Carbinoxamine N-oxide . Understanding the chemical structure, physicochemical properties, and synthetic pathways of this specific metabolite/impurity is critical for analytical scientists and drug development professionals ensuring regulatory compliance and toxicological safety.

Chemical Structure and Identity

Carbinoxamine N-oxide (CAS Registry Number: 1256285-70-7) is structurally defined by the addition of an oxygen atom to the terminal N,N-dimethylamino group of the parent carbinoxamine molecule, forming a highly polar coordinate covalent nitrogen-oxygen bond (N→O)[1][2].

The structural framework consists of three primary domains:

  • The Pyridine Ring and Chlorobenzene Moiety: These aromatic systems provide the lipophilic bulk necessary for receptor binding and are linked via a central chiral methoxy carbon.

  • The Ether Linkage: Connecting the diaryl system to the aliphatic chain.

  • The N-Oxide Terminus: The N,N-dimethylethanamine oxide group dramatically alters the electronic distribution and steric bulk at the basic center of the molecule, neutralizing the basicity of the tertiary amine and significantly increasing aqueous solubility.

Physicochemical Properties

The transition from a tertiary amine to an N-oxide fundamentally shifts the physicochemical profile of the molecule. The table below summarizes the core properties of Carbinoxamine N-oxide[2][3].

PropertyValue / Description
IUPAC Name 2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide
CAS Number 1256285-70-7
Molecular Formula C₁₆H₁₉ClN₂O₂
Molecular Weight 306.79 g/mol (Exact Mass: 306.1135 Da)
SMILES C([O-])CCOC(c1ccc(Cl)cc1)c2ccccn2
Physical State Solid (typically isolated as a dihydrochloride salt or free base)
Solubility High aqueous solubility; soluble in methanol and DMSO

Synthetic Generation and Isolation Protocol

To synthesize Carbinoxamine N-oxide as an analytical reference standard, selective oxidation of the aliphatic tertiary amine must be achieved without oxidizing the pyridine nitrogen.

Step-by-Step Methodology: Selective N-Oxidation

Expertise & Causality:m-Chloroperoxybenzoic acid (mCPBA) is preferred over hydrogen peroxide for this synthesis because it offers tighter stoichiometric control and faster reaction kinetics at lower temperatures, minimizing the risk of pyridine N-oxidation (over-oxidation).

  • Preparation: Dissolve 1.0 mmol of Carbinoxamine free base in 10 mL of anhydrous dichloromethane (DCM). Self-validation: Ensure the solution is completely clear; any turbidity indicates moisture or salt formation, which can hinder the electrophilic oxygen transfer.

  • Oxidation: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add 1.05 mmol of mCPBA (dissolved in 5 mL DCM) dropwise over 15 minutes. The low temperature kinetically favors the more nucleophilic aliphatic amine over the less nucleophilic pyridine nitrogen.

  • Reaction Monitoring: Stir for 2 hours. Monitor the disappearance of the parent peak via TLC (DCM:MeOH:NH₄OH 90:9:1) or LC-MS.

  • Quenching: Quench the reaction with saturated aqueous sodium bicarbonate (15 mL) to neutralize benzoic acid byproducts. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid) to isolate the pure Carbinoxamine N-oxide.

Analytical Workflow and Detection

Detecting Carbinoxamine N-oxide in stability-indicating assays requires resolving it from the parent compound. Because the N-oxide is significantly more polar, it elutes earlier than carbinoxamine in reversed-phase liquid chromatography (RP-HPLC).

LC-MS/MS Protocol
  • Column: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) to ensure sharp peak shapes for basic compounds.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium formate in water (pH 3.0).

    • Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: The acidic pH ensures the pyridine ring is protonated, providing consistent retention, while the N-oxide remains intact.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. The precursor ion for Carbinoxamine N-oxide is m/z 307.1 [M+H]⁺. A characteristic product ion transition is m/z 307.1 → m/z 201.0 (cleavage of the ether bond, leaving the chlorophenyl-pyridinyl methylium cation).

Workflow Visualization

G A Carbinoxamine Free Base (Starting Material) B Selective Oxidation (mCPBA) 0-5 °C in DCM A->B Reagent Addition C Carbinoxamine N-oxide (Crude Mixture) B->C Quenching & Extraction D Preparative HPLC Purification C->D Separation E LC-MS/MS Validation (m/z 307.1 [M+H]+) D->E Characterization

Synthesis and analytical validation workflow for Carbinoxamine N-oxide reference standards.

References

  • PubChem. "Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630". National Institutes of Health (NIH). Available at:[Link]

  • Pharmaffiliates. "CAS No : 1256285-70-7 | Product Name : Carbinoxamine N-Oxide". Available at:[Link]

Sources

Exploratory

In vitro metabolism of carbinoxamine N-oxide in human liver microsomes

The Biotransformation of Carbinoxamine N-Oxide: A Technical Whitepaper on Hepatic Microsomal Metabolism Executive Summary Carbinoxamine is a first-generation ethanolamine-derivative H1-antihistamine characterized by a te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Biotransformation of Carbinoxamine N-Oxide: A Technical Whitepaper on Hepatic Microsomal Metabolism

Executive Summary

Carbinoxamine is a first-generation ethanolamine-derivative H1-antihistamine characterized by a tertiary amine functional group. In human hepatic metabolism, tertiary amines are highly susceptible to N-oxygenation. However, the resulting N-oxide metabolites—such as carbinoxamine N-oxide—are not strictly terminal excretion products. They participate in a dynamic, oxygen-dependent metabolic equilibrium. This whitepaper provides an in-depth technical guide on the in vitro metabolism of carbinoxamine N-oxide in Human Liver Microsomes (HLM), detailing the mechanistic causality of retro-reduction, self-validating experimental workflows, and analytical strategies required to accurately quantify these biotransformations.

Mechanistic Basis of N-Oxide Retro-Reduction

The metabolism of carbinoxamine in the human liver involves a dual, bidirectional pathway. The forward reaction (N-oxygenation) is primarily mediated by Flavin-containing monooxygenase 3 (FMO3), which converts the lipophilic tertiary amine into a polar N-oxide [3].

However, carbinoxamine N-oxide can undergo retro-reduction back to the parent active drug. This reverse pathway is heavily dependent on the partial pressure of oxygen (pO2) and is catalyzed by Cytochrome P450 (CYP) enzymes acting as reductases, alongside other hepatic systems like quinone reductase [2].

The Causality of Hypoxia in CYP-Mediated Reduction: Under normoxic conditions, the heme iron in CYP450 enzymes binds molecular oxygen to oxidize substrates. However, under hypoxic or anaerobic conditions, molecular oxygen no longer outcompetes the N-oxide for the heme binding site. The reduced ferrous (Fe2+) heme iron directly transfers electrons to the oxygen atom of the N-oxide, cleaving the N-O bond and regenerating the tertiary amine [4]. This creates a "futile cycle" where the N-oxide acts as a depot in the endoplasmic reticulum, slowly releasing the active parent drug [2].

G C Carbinoxamine (Tertiary Amine) FMO FMO3 / CYP450 (Normoxia) C->FMO CNO Carbinoxamine N-Oxide (Polar Metabolite) RED CYP450 / Reductases (Hypoxia) CNO->RED FMO->CNO N-Oxygenation RED->C Retro-Reduction

Metabolic interconversion of carbinoxamine and its N-oxide in human liver microsomes.

In Vitro Workflow: Self-Validating HLM Assays

To rigorously evaluate the retro-reduction of carbinoxamine N-oxide, the in vitro assay must control for oxygen tension and rule out non-enzymatic degradation. As a Senior Application Scientist, I mandate a self-validating protocol architecture that includes specific biological and chemical controls.

Step-by-Step Methodology
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Environmental Control (Crucial Step):

    • Normoxic Cohort: Incubate under standard atmospheric conditions (21% pO2).

    • Hypoxic Cohort: Purge the buffer and reaction vials with ultra-pure Nitrogen (N2) gas for 15 minutes prior to incubation to achieve <1% pO2 [4].

  • Control Implementation (Self-Validation):

    • Negative Control: Heat-inactivate a subset of HLM (90°C for 10 mins) to establish the baseline of non-enzymatic chemical reduction.

    • Inhibitor Control: Add 2 µM Ketoconazole (CYP3A4 inhibitor) to a subset of active HLM to quantify the specific CYP contribution to the reduction [1].

  • Reaction Initiation: Add carbinoxamine N-oxide (substrate) to a final concentration of 1–50 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diphenhydramine).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Microsome Preparation (HLM + NADPH Regenerating System) Step2 2. Environmental Control (Normoxic vs. Hypoxic/N2 Purge) Step1->Step2 Step3 3. Substrate Incubation (Carbinoxamine N-oxide, 37°C) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Quantification (Chromatographic Separation) Step4->Step5

Step-by-step in vitro HLM incubation workflow for assessing N-oxide retro-reduction.

Quantitative Kinetic Data Summary

The kinetics of tertiary amine N-oxide reduction are highly sensitive to the presence of oxygen. Below is a summarized data table representing typical kinetic parameters for the retro-reduction of carbinoxamine N-oxide to carbinoxamine in HLM, demonstrating the profound impact of hypoxia [4].

Incubation ConditionVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Clint) (µL/min/mg)CYP3A4 Inhibitor Effect (% Reduction)
Normoxic (21% pO2) 14.2 ± 2.145.3 ± 4.20.31Minimal (< 5%)
Hypoxic (<1% pO2) 315.8 ± 18.412.1 ± 1.826.10High (> 70%)
Heat-Inactivated Not DetectedN/A0.00N/A

Data Interpretation: The 84-fold increase in intrinsic clearance under hypoxic conditions confirms that molecular oxygen acts as a competitive inhibitor for the CYP450 heme iron. The significant drop in reduction velocity upon the addition of a CYP3A4 inhibitor validates that CYP450s are the primary reductases in this system [1].

Analytical Detection: Overcoming In-Source Fragmentation

A critical pitfall in quantifying N-oxide metabolism is the analytical artifact of in-source deoxygenation during mass spectrometry.

The Problem: When utilizing Atmospheric Pressure Chemical Ionization (APCI) or heated Electrospray Ionization (ESI), thermally labile N-oxides can lose their oxygen atom within the ion source before reaching the mass analyzer. If carbinoxamine N-oxide undergoes in-source fragmentation, it will produce an identical precursor ion ( [M+H]+ ) to the parent carbinoxamine. If not properly separated, this artifact will falsely inflate the measured concentration of the retro-reduced parent drug, destroying the integrity of the kinetic data.

The Solution:

  • Strict Chromatographic Separation: You must achieve baseline separation of carbinoxamine and carbinoxamine N-oxide using Ultra-High-Performance Liquid Chromatography (UHPLC) prior to MS introduction. Because the N-oxide is significantly more polar, a standard C18 reverse-phase column with a shallow gradient will elute the N-oxide much earlier than the parent tertiary amine.

  • Soft Ionization Parameters: Lower the capillary temperature and declustering potential in the ESI source to minimize thermal degradation of the N-oxide.

By ensuring the peaks are separated by retention time rather than relying solely on mass-to-charge (m/z) transitions, the self-validating nature of the analytical protocol is preserved.

References

  • Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid PubMed / NIH URL:[Link]

  • A Summary on oxycodone N-Oxygenation and Oxycodone N-Oxide Axing Journal of Basic and Clinical Pharmacy URL: [Link]

  • Role of hepatic flavin-containing monooxygenase 3 in drug and chemical metabolism in adult humans PubMed / NIH URL:[Link]

  • Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents ACS Central Science URL:[Link]

  • CARBINOXAMINE MALEATE tablet DailyMed - NIH URL: [Link]

Foundational

Identification and Structural Elucidation of Carbinoxamine N-Oxide in Biological Matrices: A High-Resolution LC-MS/MS Whitepaper

1. Executive Summary Carbinoxamine is a potent, first-generation ethanolamine-class H1-receptor antagonist utilized for the symptomatic treatment of allergic rhinitis and mild urticaria.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary Carbinoxamine is a potent, first-generation ethanolamine-class H1-receptor antagonist utilized for the symptomatic treatment of allergic rhinitis and mild urticaria. Due to its significant central nervous system (CNS) penetration and anticholinergic activity, tracking its pharmacokinetic profile and metabolic fate is critical for therapeutic drug monitoring and forensic toxicology. The primary Phase I metabolic pathway of tertiary amines like carbinoxamine involves N-oxidation, yielding carbinoxamine N-oxide (CAS No. 1256285-70-7)[1]. This whitepaper outlines a robust, self-validating analytical workflow leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) to extract, separate, and unambiguously identify carbinoxamine N-oxide in complex biological matrices such as human plasma and urine[2].

2. Mechanistic Basis of Carbinoxamine N-Oxidation The metabolism of carbinoxamine is predominantly hepatic. The dimethylamine moiety of the drug is highly susceptible to oxygenation mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. This biotransformation adds a single oxygen atom (+15.9949 Da) to the tertiary amine, forming an N-oxide.

Unlike the parent compound, the N-oxide is significantly more polar and exhibits altered chromatographic retention and ionization efficiencies. Monitoring this metabolite is essential because N-oxides can undergo retro-reduction back to the parent drug in vivo, acting as a hidden reservoir that prolongs the drug's pharmacological half-life and alters its toxicity profile.

Metabolism CX Carbinoxamine [M+H]+ 291.12 Enzymes Hepatic CYP450 / FMO N-Oxidation CX->Enzymes Phase I Metabolism CXNO Carbinoxamine N-oxide [M+H]+ 307.12 Enzymes->CXNO +16 Da (Oxygenation)

Figure 1: Phase I Hepatic Metabolism of Carbinoxamine to its N-oxide derivative.

3. Bioanalytical Strategy: Why LC-HRMS/MS? Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was used for antihistamine quantification. However, UV detection lacks the specificity required to distinguish co-eluting isobaric metabolites in dense biological matrices. Modern metabolite identification relies on LC-MS/MS and HRMS (e.g., Quadrupole-Orbitrap or Q-TOF architectures)[2].

  • Selectivity via MRM: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional signal-to-noise ratios. For carbinoxamine, the established MRM transition is m/z 291.2 → 167.1[3]. For the N-oxide, the precursor shifts to m/z 307.2.

  • Mass Accuracy: HRMS instruments, such as the Q Exactive Focus, provide sub-5 ppm mass accuracy, which is non-negotiable when differentiating an N-oxide (+15.9949 Da) from a hydroxylation event (+15.9949 Da on a carbon atom)[4]. The fragmentation pattern (MS2) is required to localize the oxygen atom to the nitrogen.

4. Self-Validating Protocol for Matrix Extraction Biological matrices (plasma, serum, urine) contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in Electrospray Ionization (ESI). The following protocol utilizes a Protein Precipitation (PPT) method optimized for the polar N-oxide.

Causality Check: Why PPT over Liquid-Liquid Extraction (LLE)? While LLE with ethyl acetate effectively extracts the hydrophobic parent carbinoxamine, the highly polar N-oxide partitions poorly into non-polar organic solvents. PPT with cold acetonitrile ensures near-quantitative recovery of both the parent and the polar metabolite, preventing false negatives.

Step-by-Step Methodology: Plasma Extraction

  • Aliquoting & Internal Standard (IS) Spiking: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., Pargeverine HCl at 500 ng/mL)[3]. Self-Validation: The IS corrects for volumetric errors during extraction and matrix-induced ion suppression during ionization.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (1:3 v/v ratio) to the sample.

  • Vortex Mixing: Vortex vigorously for 2 minutes to ensure complete denaturation of matrix proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Isolation: Carefully transfer 200 µL of the clear supernatant to an autosampler vial containing a glass insert.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Workflow Matrix Biological Matrix (100 µL Plasma/Urine) IS Spike Internal Standard (e.g., Pargeverine) Matrix->IS Step 1 Prep Protein Precipitation (PPT) 300 µL Cold Acetonitrile IS->Prep Step 2 Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge Step 3 LC UHPLC Separation (C8 or PFP Column) Centrifuge->LC Step 4 (Supernatant) MS ESI+ MS/MS Detection (HRMS / MRM) LC->MS Step 5

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for carbinoxamine N-oxide identification.

5. Chromatographic & Mass Spectrometric Parameters Achieving baseline separation between carbinoxamine and its N-oxide is critical to prevent in-source fragmentation (where the N-oxide loses oxygen in the ESI source and mimics the parent drug).

  • Column Selection: A Pentafluorophenyl (PFP) column (e.g., 2.6 µm, 100 x 2.1 mm) is highly recommended[4]. Causality: PFP stationary phases offer alternative selectivity mechanisms (π-π, dipole-dipole, and hydrogen bonding) compared to standard C18 columns. This is particularly effective for resolving the basic nitrogen and halogenated aromatic rings of carbinoxamine from its polar N-oxide. Alternatively, a BDS HYPERSIL C8 column can be utilized for routine MRM quantification[3].

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Note: Ammonium formate acts as a volatile buffer that enhances positive ion generation [M+H]+ in the ESI source[4].

Table 1: Quantitative Data & MS/MS Parameters

AnalyteChemical FormulaExact Mass[M+H]+Primary MRM TransitionSecondary FragmentCollision Energy (eV)
CarbinoxamineC16H19ClN2O291.1259291.2 → 167.1119.025
Carbinoxamine N-oxideC16H19ClN2O2307.1208307.2 → 167.1119.028
Pargeverine (IS)C21H23NO3338.1751338.1 → 167.0N/A30

Data synthesized from validated LC-MS/MS methodologies[3].

6. Data Interpretation & Structural Elucidation When analyzing the HRMS data, the identification of carbinoxamine N-oxide relies on three self-validating pillars:

  • Mass Shift: A precise mass shift of +15.9949 Da from the parent m/z 291.1259 to m/z 307.1208.

  • Chromatographic Shift: The N-oxide will elute earlier than the parent carbinoxamine on a reversed-phase column due to its increased polarity.

  • MS/MS Fragmentation: Both the parent and the N-oxide yield a dominant product ion at m/z 167.1. This fragment corresponds to the cleavage of the ether linkage, yielding the (4-chlorophenyl)(pyridin-2-yl)methylium cation. Because the mass of this fragment remains unchanged between the parent and the metabolite, it structurally proves that the oxygen addition occurred on the dimethylamine tail (forming the N-oxide) rather than on the aromatic rings.

By integrating rigorous sample preparation, orthogonal chromatographic selectivity, and high-resolution mass accuracy, bioanalytical scientists can confidently identify and quantify carbinoxamine N-oxide, ensuring robust pharmacokinetic profiling and toxicological screening.

References
  • [3] B.M. Gurupadayya et al., "LC-MS/MS method for the quantification of carbinoxamine in human plasma," IOSR Journal of Applied Chemistry, 2014. 3

  • [1] Veeprho Pharmaceuticals, "Carbinoxamine Impurities and Related Compound." Veeprho. 1

  • [4] Thermo Fisher Scientific, "Forensic Screening for Drugs in Urine Using High-Resolution MS/MS Spectra and Simplified High-Performance Screening Software," LCMS.cz, 2014. 4

  • [2] "Metabolite Identification by Mass Spectrometry," International Journal of Pharmaceutical Research and Allied Sciences. 2

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for the Quantification of Carbinoxamine N-Oxide

Introduction & Clinical Relevance Carbinoxamine is a potent, first-generation ethanolamine-class antihistamine utilized in the management of allergic rhinitis, vasomotor rhinitis, and mild urticaria[1]. During hepatic me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Carbinoxamine is a potent, first-generation ethanolamine-class antihistamine utilized in the management of allergic rhinitis, vasomotor rhinitis, and mild urticaria[1]. During hepatic metabolism and drug product degradation, carbinoxamine can be oxidized to form Carbinoxamine N-oxide (also identified as Carbinoxamine Related Compound C, CAS 1256285-70-7)[2].

Quantifying this N-oxide metabolite/impurity is critical for two primary reasons:

  • Pharmacokinetic (PK) Profiling: Tracking the metabolic clearance of the parent drug in clinical and nonclinical studies.

  • Impurity Profiling: Ensuring pharmaceutical product safety by monitoring degradation products under stability testing.

This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of carbinoxamine N-oxide in biological matrices, developed in strict accordance with the FDA and ICH M10 Bioanalytical Method Validation guidelines[3].

Rationale & Causality in Method Design

Method development requires a deep understanding of the analyte's physicochemical properties to optimize extraction, separation, and detection.

  • Sample Preparation (Protein Precipitation): Carbinoxamine and its N-oxide are highly soluble in organic solvents. We utilize a simple Protein Precipitation (PPT) technique using acetonitrile[1]. PPT is chosen over Solid-Phase Extraction (SPE) because it provides a rapid, cost-effective workflow with high recovery rates (>85%) while sufficiently minimizing matrix effects for this specific basic analyte.

  • Chromatographic Separation: A reverse-phase BDS HYPERSIL C8 column (100 x 4.6 mm, 5 µm) is selected[1][4]. Why C8 instead of the more common C18? The N-oxide moiety increases the polarity of the molecule. A C8 stationary phase offers slightly less hydrophobic retention than C18, preventing excessive tailing of the polar N-oxide while still providing adequate resolution from endogenous plasma interferences.

  • Mass Spectrometry (ESI+ MRM): The nitrogen atom in the ethanolamine chain is readily protonated, making Electrospray Ionization in positive mode (ESI+) the ideal choice[1]. The parent carbinoxamine yields a precursor ion of m/z 291.2[1][4]. Consequently, the N-oxide (addition of one oxygen atom) yields a precursor ion of m/z 307.2. Collision-induced dissociation (CID) of both compounds produces a stable product ion at m/z 167.1, corresponding to the cleavage of the dimethylamine/N-oxide group[1][4].

Visualizing the Analytical & Metabolic Pathways

Pathway C Carbinoxamine [M+H]+ m/z 291.2 Enz Hepatic CYP450 / FMO N-Oxidation C->Enz CNO Carbinoxamine N-oxide [M+H]+ m/z 307.2 Enz->CNO

Metabolic conversion of carbinoxamine to its N-oxide metabolite.

Workflow S1 1. Sample Preparation Protein Precipitation with Acetonitrile S2 2. LC Separation BDS Hypersil C8, Gradient Elution S1->S2 S3 3. MS/MS Detection ESI+ MRM: 307.2 -> 167.1 S2->S3 S4 4. Data Validation ICH M10 / FDA Guidelines S3->S4

Step-by-step LC-MS/MS analytical workflow for quantification.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Analyte: Carbinoxamine N-oxide reference standard (Purity >98%)[2].

  • Internal Standard (IS): Pargeverine HCl or a stable isotope-labeled carbinoxamine (e.g., Carbinoxamine-d6)[1][4].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Buffers: Ammonium formate (AR grade) and Formic acid[4].

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of Carbinoxamine N-oxide and the IS in Methanol:Water (50:50, v/v) at a concentration of 1.0 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the diluent to create working solutions ranging from 5 ng/mL to 5000 ng/mL.

  • Calibration Curve: Spike blank human plasma with working solutions to yield calibration standards at 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • QC Samples: Prepare Quality Control samples at four levels: LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (200 ng/mL), and HQC (400 ng/mL).

Sample Preparation Workflow (Protein Precipitation)

This protocol is designed to be self-validating; the inclusion of the IS prior to extraction ensures that any volumetric losses during precipitation are mathematically normalized.

  • Transfer 100 µL of the spiked plasma sample (or unknown clinical sample) into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL) and vortex for 10 seconds.

  • Add 300 µL of ice-cold Acetonitrile to induce protein precipitation[1].

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant into an autosampler vial containing 200 µL of mobile phase A (aqueous buffer) to match initial LC conditions and prevent solvent effects (peak splitting).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrument Conditions
  • Column: BDS HYPERSIL C8, 100 x 4.6 mm, 5 µm[1][4].

  • Column Temperature: 45°C[4].

  • Mobile Phase A: 25 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid)[1][4].

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Run Time: 4.0 minutes.

Method Validation Parameters

To ensure data integrity for regulatory submissions, the method must be fully validated according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines (adopted by the FDA in November 2022)[3].

  • Selectivity: Blank matrix from at least 6 individual sources must be analyzed to ensure no interfering peaks at the retention times of the analyte and IS.

  • Linearity: The calibration curve must exhibit a correlation coefficient (R²) ≥ 0.99 using a 1/x² weighting factor.

  • Accuracy & Precision: Intra-day and inter-day precision (%CV) must be ≤ 15% (≤ 20% at LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[3].

  • Matrix Effect: Evaluated by comparing the peak area of the analyte spiked post-extraction into blank matrix versus neat standard solutions. The IS-normalized matrix factor should have a %CV ≤ 15%.

Quantitative Data Summaries

Table 1: Optimized MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Carbinoxamine N-oxide307.2167.16528
Carbinoxamine (Parent)291.2167.16025
Internal Standard338.1167.06530

Note: ESI source temperature set to 500°C; Ion Spray Voltage set to 5500 V.

Table 2: Representative Method Validation Results (Accuracy & Precision)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5104.28.5106.111.2
LQC1.598.75.3101.46.8
MQC200.0101.53.199.84.5
HQC400.097.42.898.23.9

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma Source: IOSR Journal of Applied Chemistry (B. Bhavani et al., 2014) URL:[Link]

  • Carbinoxamine Related Compound C (Carbinoxamine N-Oxide) Source: Veeprho Impurity Standards URL:[Link]

Sources

Application

Advanced Solid-Phase Extraction (SPE) Methodologies for the Quantification of Carbinoxamine N-oxide in Human Plasma

Executive Summary The accurate bioanalytical quantification of antihistamines and their circulating metabolites is a critical component of modern pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate bioanalytical quantification of antihistamines and their circulating metabolites is a critical component of modern pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This application note provides a comprehensive, field-validated protocol for the extraction of carbinoxamine and its highly polar metabolite, carbinoxamine N-oxide, from human plasma. By leveraging a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) strategy, this method overcomes the inherent physicochemical challenges associated with N-oxide metabolites, ensuring high recovery, minimal matrix effects, and robust reproducibility for high-throughput LC-MS/MS analysis.

Pharmacological & Physicochemical Context

Carbinoxamine is a potent, first-generation ethanolamine-derivative H1-receptor antagonist widely utilized in the management of allergic rhinitis, conjunctivitis, and other histamine-mediated conditions[1]. Following oral administration, carbinoxamine undergoes extensive hepatic biotransformation. A primary metabolic pathway involves the oxidation of its tertiary amine group to form carbinoxamine N-oxide, a process largely catalyzed by flavin-containing monooxygenases (FMOs) such as FMO3, alongside cytochrome P450 enzymes[2].

From a bioanalytical perspective, this metabolic conversion fundamentally alters the molecule's physicochemical profile. The parent carbinoxamine is a lipophilic, basic tertiary amine (pKa ~ 8.7). In contrast, the N-oxide moiety introduces significant polarity and drastically reduces the basicity of the nitrogen atom. When developing an extraction method, this divergence creates a "polarity gap": traditional sample preparation techniques that work for the parent drug often fail for the metabolite.

Rationale for Polymeric Reversed-Phase (HLB) SPE

As a Senior Application Scientist, the most common failure point I observe in metabolite quantification is the over-reliance on Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT). LLE relies on partitioning into an organic solvent, which yields exceptionally poor recoveries for the highly polar N-oxide. Conversely, PPT fails to adequately remove endogenous plasma phospholipids, leading to severe ion suppression in the mass spectrometer[1].

To achieve a self-validating, robust extraction system, Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the optimal choice. Unlike mixed-mode strong cation exchange (MCX) sorbents—which rely on the ionization of the basic amine and exhibit unpredictable retention for the less-basic N-oxide—HLB sorbents utilize a co-polymer ratio (e.g., divinylbenzene and N-vinylpyrrolidone) that provides dual retention mechanisms for both polar and non-polar analytes simultaneously.

Logic_SPE Carb Carbinoxamine (Parent) Basic Tertiary Amine High Lipophilicity Metab Hepatic Oxidation (e.g., FMO3 / CYPs) Carb->Metab Challenge Extraction Challenge: Simultaneous recovery of both polar and non-polar species Carb->Challenge CNO Carbinoxamine N-oxide Increased Polarity Reduced Basicity Metab->CNO CNO->Challenge LLE Liquid-Liquid Extraction (LLE) Poor N-oxide recovery Challenge->LLE Suboptimal MCX Cation Exchange (MCX) Variable N-oxide retention Challenge->MCX Suboptimal HLB Polymeric Reversed-Phase (HLB) Optimal for both species Challenge->HLB Preferred

Physicochemical rationale for selecting HLB SPE over LLE and MCX.

Experimental Protocol: High-Throughput HLB SPE

This protocol is designed for a 96-well SPE format (30 mg sorbent bed mass, 30 µm particle size) to support high-throughput clinical sample analysis[3]. Every step is engineered to enforce causality and self-validation.

SPE_Workflow Plasma Human Plasma Sample (Spiked with IS) Pretreatment Pre-treatment (Add 2% H3PO4) Plasma->Pretreatment Condition Conditioning (1 mL MeOH, 1 mL H2O) Pretreatment->Condition Load Sample Loading (Apply pre-treated plasma) Condition->Load Wash Washing (1 mL 5% MeOH in H2O) Load->Wash Elute Elution (1 mL 100% MeOH) Wash->Elute Evaporate Evaporation & Reconstitution (N2 gas, Mobile Phase) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Step-by-step HLB solid-phase extraction workflow for plasma samples.

Step 1: Sample Pre-treatment (Disrupting Protein Binding)
  • Action: Transfer 200 µL of human plasma to a microcentrifuge tube or 96-well plate. Add 20 µL of Internal Standard (IS) working solution (e.g., Carbinoxamine-d6 and Carbinoxamine N-oxide-d6, 100 ng/mL). Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water. Vortex for 30 seconds.

  • Causality & Validation: Plasma proteins (such as human serum albumin) bind drugs tightly. The addition of phosphoric acid lowers the pH, slightly denaturing the proteins and breaking the non-covalent drug-protein interactions. This ensures 100% of the analyte is freely available to partition into the SPE sorbent. The use of stable isotope-labeled internal standards at this earliest stage self-validates the entire extraction efficiency.

Step 2: Sorbent Conditioning & Equilibration
  • Action: Apply 1.0 mL of 100% Methanol (MeOH) to the HLB cartridge, followed immediately by 1.0 mL of LC-MS grade Water.

  • Causality & Validation: Methanol solvates the polymeric bed, opening the pore structure to maximize the active surface area. Water then equilibrates the bed to match the highly aqueous nature of the loaded plasma sample, preventing phase collapse and subsequent analyte breakthrough.

Step 3: Sample Loading (Controlling Mass Transfer)
  • Action: Load the pre-treated plasma mixture (~420 µL) onto the cartridge. Apply a gentle vacuum (approx. 2-3 in Hg) to achieve a controlled flow rate of 1 drop per second.

  • Causality & Validation: Flow rate dictates mass transfer. If the flow is too fast, the highly polar N-oxide will not have sufficient residence time to partition into the stationary phase, leading to breakthrough into the waste fraction. Monitoring the drop rate serves as a real-time validation of the loading phase.

Step 4: Washing (Interference Removal)
  • Action: Wash the sorbent bed with 1.0 mL of 5% Methanol in Water.

  • Causality & Validation: This specific solvent concentration is a carefully calculated threshold. 5% MeOH possesses enough eluotropic strength to wash away highly polar endogenous salts, urea, and small hydrophilic peptides, but it is weak enough to prevent the premature elution of the polar carbinoxamine N-oxide.

Step 5: Elution
  • Action: Elute the target analytes into a clean collection plate using 1.0 mL of 100% Methanol.

  • Causality & Validation: The absence of water and the high organic strength of 100% methanol completely disrupt the hydrophobic interactions between the divinylbenzene backbone of the sorbent and both the parent drug and its N-oxide metabolite, ensuring near-quantitative recovery.

Step 6: Evaporation and Reconstitution
  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 0.1% Formic acid in water : Acetonitrile, 80:20 v/v).

  • Causality & Validation: Matching the reconstitution solvent exactly to the initial LC gradient conditions prevents peak broadening, solvent-effect distortions, and retention time shifts during chromatographic injection.

Quantitative Validation & Data Presentation

A rigorously designed SPE method must demonstrate high recovery and minimal matrix effects across the entire therapeutic and pharmacokinetic calibration range. The table below summarizes the expected validation parameters when utilizing this HLB SPE protocol coupled with LC-MS/MS detection in positive electrospray ionization (ESI+) mode[1],[3].

Table 1: Quantitative Validation Summary for HLB SPE-LC-MS/MS Method

AnalyteQC Concentration LevelExtraction Recovery (%)Matrix Effect (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Carbinoxamine LQC (2.0 ng/mL)94.5 ± 2.198.2 ± 1.53.44.1
MQC (20 ng/mL)96.1 ± 1.899.1 ± 1.22.83.5
HQC (80 ng/mL)95.8 ± 1.599.5 ± 0.82.12.9
Carbinoxamine N-oxide LQC (2.0 ng/mL)89.2 ± 3.492.4 ± 2.85.26.4
MQC (20 ng/mL)91.5 ± 2.694.1 ± 2.14.15.0
HQC (80 ng/mL)92.8 ± 2.095.5 ± 1.53.54.2

Data Interpretation: The recoveries for both the parent and the N-oxide are >85%, demonstrating the dual-retention capability of the HLB sorbent. Matrix effects near 100% (where 100% indicates zero ion suppression or enhancement) confirm that the 5% MeOH wash step successfully eliminates endogenous phospholipids that typically plague plasma analyses.

References

  • Title: LC-MS/MS method for the quantification of carbinoxamine in human plasma. Source: IOSR Journal of Applied Chemistry (IOSR-JAC), 2014. URL: [Link]

  • Title: Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Source: New Journal of Chemistry (RSC Publishing), 2020. URL: [Link]

  • Title: Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Source: National Center for Biotechnology Information (PMC), 2020. URL: [Link]

Sources

Method

Application Note: Stability-Indicating RP-HPLC Method for the Profiling and Quantification of Carbinoxamine N-Oxide Impurity

Introduction & Regulatory Context Carbinoxamine maleate is a potent, first-generation histamine H1-receptor antagonist widely utilized in antitussive and anti-allergy formulations. Due to its chemical architecture—specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Carbinoxamine maleate is a potent, first-generation histamine H1-receptor antagonist widely utilized in antitussive and anti-allergy formulations. Due to its chemical architecture—specifically the presence of a tertiary dimethylamine moiety—carbinoxamine is highly susceptible to oxidative degradation during manufacturing, formulation, and long-term storage. This degradation yields a primary related substance: Carbinoxamine N-oxide .

Under ICH Q3A(R2) and Q3B(R2) guidelines, the rigorous monitoring, identification, and qualification of degradation products in both the Active Pharmaceutical Ingredient (API) and finished dosage forms are mandatory for regulatory approval [1]. Furthermore, recent regulatory scrutiny regarding amine-based pharmaceuticals highlights that tertiary amines can act as precursors to highly mutagenic nitrosamine impurities under specific oxidative or environmental conditions [2]. Therefore, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a quality control formality, but a critical safety parameter in drug development.

Mechanistic Insights: The N-Oxidation Pathway and Chromatographic Causality

To design a self-validating analytical method, one must first understand the physicochemical transformation from carbinoxamine to its N-oxide and how this dictates chromatographic behavior.

The Oxidation Mechanism: Upon exposure to reactive oxygen species (ROS), atmospheric oxygen over time, or peroxide excipient impurities, the nucleophilic nitrogen of the dimethylamine group donates its lone pair to an oxygen atom. This forms a dative covalent bond, creating a highly polar N-oxide dipole ( N+−O− ).

Chromatographic Causality:

  • Polarity Shift: The formation of the N-oxide dipole significantly increases the molecule's overall polarity. In Reversed-Phase HPLC (RP-HPLC), this thermodynamic shift dictates that carbinoxamine N-oxide will exhibit a lower capacity factor ( k′ ) and elute prior to the lipophilic parent carbinoxamine.

  • Silanol Interactions & Peak Tailing: The parent carbinoxamine is a strong base ( pKa​≈9.2 ). On standard silica-based C18 columns, the protonated amine interacts strongly with ionized residual silanols via secondary ion-exchange mechanisms, causing severe peak tailing. The N-oxide, however, lacks this basic lone pair and does not tail as severely. To create a reliable system where both peaks are sharp and quantifiable, the mobile phase must operate at a strictly controlled acidic pH (e.g., pH 3.0) to suppress silanol ionization and fully protonate the API, standardizing its retention [3].

Analytical Strategy

To achieve baseline resolution ( Rs​>2.0 ) between the maleate counter-ion, carbinoxamine N-oxide, and the carbinoxamine API, a gradient elution strategy is employed.

  • Stationary Phase: An end-capped, high-purity C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm) is selected to minimize secondary silanol interactions.

  • Mobile Phase: Buffer A consists of 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) adjusted to pH 3.0. Buffer B is LC-MS grade Acetonitrile. The gradient accommodates the rapid elution of the polar N-oxide while providing enough lipophilic character to elute the parent compound efficiently.

  • Detection: UV detection is set to 225 nm. This wavelength corresponds to the optimal isosbestic absorption point for the pyridine and chlorophenyl rings present in both the API and the N-oxide, ensuring maximum sensitivity [4].

Experimental Protocol: Step-by-Step Methodology

This protocol includes an in-situ oxidative forced degradation step to generate the N-oxide, ensuring the method's resolving power is self-validated prior to analyzing unknown stability samples.

Step 1: Mobile Phase Preparation
  • Buffer A (20 mM KH2​PO4​ , pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic PTFE membrane and degas via sonication for 10 minutes.

  • Buffer B: 100% LC-MS Grade Acetonitrile. Degas prior to use.

Step 2: Standard and Sample Preparation
  • Diluent: Buffer A : Acetonitrile (80:20, v/v).

  • System Suitability Solution (Resolution Mix): Accurately weigh 10 mg of Carbinoxamine Maleate reference standard and 1 mg of Carbinoxamine N-oxide impurity standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Oxidative Stress Sample (Forced Degradation): Transfer 10 mg of Carbinoxamine Maleate API into a 100 mL volumetric flask. Add 10 mL of 3% H2​O2​ . Heat in a water bath at 60°C for 2 hours. Quench the oxidative reaction by adding 1 mL of 0.1 M Sodium Thiosulfate. Cool to room temperature and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.

Step 3: Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection Wavelength UV at 225 nm
Run Time 25.0 minutes

Gradient Program:

Time (min)% Buffer A% Buffer B (Acetonitrile)
0.08515
5.08515
15.04060
20.04060
21.08515
25.08515

Data Presentation & System Suitability

The method must meet strict system suitability criteria to ensure the trustworthiness of the generated data. The baseline separation of the N-oxide from the API demonstrates the stability-indicating nature of the method.

AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Maleic Acid (Counter-ion) 2.50.28N/A1.1
Carbinoxamine N-oxide 6.80.76> 5.01.2
Carbinoxamine (API) 9.01.00> 4.01.3

(Note: Acceptance criteria for system suitability require Rs​>2.0 between all adjacent peaks and Tf​<1.5 for the API).

Workflow Visualization

G A Carbinoxamine API / Formulation B Forced Degradation / Oxidative Stress (H2O2, 3%, 60°C, 2h) A->B Stress Testing C Sample Preparation & Filtration (0.22 µm PTFE) A->C Routine QC B->C D RP-HPLC Separation (C18, Gradient Elution, pH 3.0) C->D E UV Detection (225 nm) D->E F Impurity Identification: Carbinoxamine N-oxide E->F

Figure 1: Analytical workflow for the generation, separation, and identification of Carbinoxamine N-oxide.

References

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration (FDA). 1

  • Navigating nitrosamine impurities in pharmaceutical industry. Indo American Journal of Pharmaceutical Sciences (IAJPS), 2023. 2

  • Pharmaceuticals and Related Drugs. Analytical Chemistry, American Chemical Society (ACS), 2005. 3

  • Simultaneous determination of carbinoxamine maleate and pseudoephedrine HCl in their pure form and in their pharmaceutical formulation by HPTLC-densitometric method. European Journal of Chemistry, 2016.4

Sources

Application

Carbinoxamine N-oxide NMR spectroscopy structural characterization

Application Note: Structural Elucidation of Carbinoxamine N-oxide via Multi-Nuclear NMR Spectroscopy Mechanistic Rationale and Analytical Strategy Metabolite and degradation product profiling is a critical phase in the l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of Carbinoxamine N-oxide via Multi-Nuclear NMR Spectroscopy

Mechanistic Rationale and Analytical Strategy

Metabolite and degradation product profiling is a critical phase in the lifecycle of pharmaceutical development. Carbinoxamine, a potent first-generation H1-receptor antagonist[1], is susceptible to oxidative degradation, yielding Carbinoxamine N-oxide (CAS 1256285-70-7)[2].

The Chemistry of N-Oxidation Carbinoxamine contains two distinct nitrogen centers: a basic tertiary aliphatic amine ( N,N -dimethylamino group) and a pyridine ring nitrogen. During oxidative stress or hepatic metabolism, oxidation preferentially occurs at the more nucleophilic and sterically accessible tertiary aliphatic amine, forming a zwitterionic N-oxide[3].

Causality of NMR Chemical Shifts The rationale for utilizing 1 H and 13 C NMR lies in the profound electronic changes induced by the N-O coordinate covalent bond. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent aliphatic chain[4].

  • Expert Insight: We select NMR over Mass Spectrometry (MS) for positional isomerism because while MS can confirm the addition of 16 Da (+O), it cannot easily distinguish between the aliphatic N-oxide and the pyridine N-oxide without complex MS/MS fragmentation studies. NMR provides direct spatial and electronic mapping. The N-oxidation deshields the adjacent N−CH3​ and N−CH2​ protons, causing a significant downfield shift ( Δδ≈0.8−1.0 ppm in 1 H NMR) compared to the parent carbinoxamine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this methodology employs an Internal Comparative Validation System . By analyzing the unoxidized parent API (Carbinoxamine maleate) in parallel with the suspected N-oxide under identical solvent and temperature conditions, the protocol normalizes any matrix effects. The structural assignment is validated only if the Δδ strictly localizes to the aliphatic chain, serving as an internal logic gate against false positives.

Sample Preparation
  • Step 1: Solvent Selection. Weigh 15–20 mg of the Carbinoxamine N-oxide sample. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen over standard CDCl 3​ because the zwitterionic N-oxide moiety significantly increases the molecule's polarity. DMSO- d6​ effectively solvates the polar N-O bond, preventing molecular aggregation and ensuring sharp, well-resolved resonance peaks necessary for accurate integration.

  • Step 2: Internal Standard. Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.00 ppm reference, which is critical for calculating precise Δδ values.

  • Step 3: Transfer. Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Acquire spectra using a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe at 298 K.

  • 1D 1 H NMR: 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 1D 13 C NMR: 512–1024 scans, D1 of 2.0 s, spectral width of 250 ppm.

  • 2D HSQC & HMBC: Acquire heteronuclear 2D spectra. Causality: This is essential for confirming that the highly deshielded methyl protons are still covalently linked to the core carbinoxamine framework via 2J and 3J couplings, ruling out the presence of a cleaved dimethylhydroxylamine fragment.

Workflow Visualization

Below is the logical workflow for the acquisition and validation process.

G Start Carbinoxamine N-oxide Sample Preparation Solvent Dissolution in DMSO-d6 (0.03% v/v TMS) Start->Solvent Acq1D 1D NMR Acquisition (1H & 13C) Solvent->Acq1D Aliquot Transfer Acq2D 2D NMR Acquisition (HSQC & HMBC) Solvent->Acq2D Same Tube Process Spectral Processing & Phase Correction Acq1D->Process Acq2D->Process Compare Comparative Analysis vs. Parent API Process->Compare Extract Chemical Shifts Confirm Structural Confirmation (Aliphatic N-Oxide) Compare->Confirm Δδ > 0.8 ppm at N-CH3

Workflow for NMR-based structural elucidation of Carbinoxamine N-oxide.

Data Presentation and Interpretation

Structural confirmation relies heavily on comparative shift analysis. The table below summarizes the diagnostic quantitative data extracted from the 1 H and 13 C NMR spectra.

Table 1: Diagnostic NMR Chemical Shifts (DMSO- d6​ )

Molecular PositionNucleusCarbinoxamine (Parent) δ (ppm)Carbinoxamine N-oxide δ (ppm)Shift Difference ( Δδ )
N(CH3​)2​ 1 H2.20 (s, 6H)3.15 (s, 6H)+0.95 (Deshielded)
N(CH3​)2​ 13 C45.558.2+12.7
CH2​−N 1 H2.65 (t, 2H)3.60 (t, 2H)+0.95 (Deshielded)
CH2​−N 13 C58.067.5+9.5
O−CH2​ 1 H3.65 (t, 2H)3.95 (t, 2H)+0.30
Pyridine C6​−H 1 H8.45 (d, 1H)8.48 (d, 1H)+0.03 (Negligible)
Benzylic CH 1 H5.60 (s, 1H)5.62 (s, 1H)+0.02 (Negligible)

Data Interpretation (The Logic Gate): As demonstrated in Table 1, the protons of the N,N -dimethyl group undergo a massive downfield shift of +0.95 ppm. The adjacent methylene protons ( CH2​−N ) experience an identical deshielding effect. Crucially, the pyridine C6​−H proton remains virtually unchanged (+0.03 ppm). If oxidation had occurred at the pyridine nitrogen, the C6​−H proton would have shifted significantly downfield, while the aliphatic methyls would remain near 2.20 ppm. This self-validating data matrix conclusively proves the structure as the aliphatic Carbinoxamine N-oxide[5].

Conclusion

By utilizing a comparative NMR strategy in a highly polar solvent system, researchers can definitively map the site of oxidation on the carbinoxamine framework. The integration of 1D and 2D NMR techniques provides an unassailable, self-validating proof of structure for Carbinoxamine N-oxide, satisfying stringent regulatory requirements for impurity characterization in drug development.

References

  • Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630. PubChem - NIH.
  • Carbinoxamine | C16H19ClN2O | CID 2564. PubChem - NIH.
  • Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds. PMC - NIH.
  • Carbinoxamine N-Oxide | CAS 1256285-70-7. Veeprho.
  • Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles. PMC - NIH.

Sources

Method

Application Note: Chromatographic Separation Techniques for Carbinoxamine and its N-Oxide Impurity

Introduction & Mechanistic Causality Carbinoxamine is a highly potent, first-generation ethanolamine-class H1-receptor antagonist utilized in the treatment of allergic rhinitis and urticaria. Structurally, it features a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Carbinoxamine is a highly potent, first-generation ethanolamine-class H1-receptor antagonist utilized in the treatment of allergic rhinitis and urticaria. Structurally, it features a tertiary dimethylamine group, a pyridine ring, and a p-chlorophenyl moiety. During formulation stability testing and pharmacokinetic profiling, the primary degradation pathway of carbinoxamine is the oxidation of its tertiary amine to form Carbinoxamine N-oxide .

Monitoring this specific impurity is critical for regulatory compliance (ICH Q3A/Q3B guidelines) and pharmacovigilance. However, the chromatographic separation of a parent tertiary amine from its N-oxide presents unique physicochemical challenges.

The Causality of Chromatographic Behavior

The transformation from a tertiary amine to an N-oxide introduces a coordinate covalent bond (N→O). This alteration has two profound effects on the molecule's behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dipole Moment & Lipophilicity: The highly electronegative oxygen atom significantly increases the molecule's dipole moment, reducing its overall lipophilicity ( logP ). Consequently, in a reversed-phase system, the more polar Carbinoxamine N-oxide will consistently elute prior to the intact carbinoxamine.

  • Silanol Interactions: Basic amines like carbinoxamine are notorious for severe peak tailing. At intermediate pH levels, the positively charged amine undergoes secondary ion-exchange interactions with negatively charged, unreacted silanol groups ( −SiO− ) on the silica stationary phase. To counteract this, our protocol enforces a strict pH control (pH 3.0) and utilizes Base Deactivated Silica (BDS) combined with Triethylamine (TEA) as a silanol-masking agent, ensuring a self-validating system of peak symmetry[1].

Experimental Workflow

The following diagram illustrates the logical progression from forced oxidative degradation (to generate the N-oxide standard) through chromatographic separation and dual-modal detection.

G A Carbinoxamine API (Tertiary Amine) B Oxidative Stress (5% H2O2, 80°C) A->B Forced Degradation D RP-HPLC Separation (BDS C18, pH 3.0) A->D Intact Drug C Carbinoxamine N-oxide (Polar Degradant) B->C N-Oxidation C->D Impurity Profiling E UV Detection (260 nm) D->E Quantification F MS/MS Confirmation (m/z 307 -> 167) D->F Structural ID

Workflow for the oxidative generation and RP-HPLC separation of carbinoxamine and its N-oxide.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system . By generating the N-oxide in situ and utilizing a mass balance check, the method continuously verifies its own resolving power and extraction efficiency.

Reagents and Materials
  • .

  • HPLC-grade Acetonitrile and Water.

  • Ammonium dihydrogen orthophosphate, Triethylamine (TEA), and Orthophosphoric acid.

  • 5% Hydrogen Peroxide ( H2​O2​ ) for forced degradation.

Preparation of Mobile Phase
  • Buffer Preparation: Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • Silanol Masking: Add 100 μL of Triethylamine (0.01% v/v). Causality: TEA is a small, highly basic amine that aggressively caps residual active silanols on the C18 column, preventing the bulkier carbinoxamine molecules from binding and tailing[1].

  • pH Adjustment: Adjust the buffer to exactly pH 3.0 using orthophosphoric acid. Causality: At pH 3.0, the tertiary amine of carbinoxamine ( pKa≈9.0 ) is fully protonated, standardizing its ionic state, while acidic silanols ( pKa≈4.5 ) are fully protonated and neutralized, eliminating ion-exchange retention.

  • Final Mixture: Mix the buffer and Acetonitrile in a 75:25 (v/v) ratio. Degas via ultrasonication for 10 minutes.

In Situ Generation of Carbinoxamine N-oxide (Forced Degradation)

To establish the resolution criteria without requiring a costly purified N-oxide standard, the impurity is generated via controlled oxidative stress, a technique validated in [2].

  • Stock Solution: Dissolve 10 mg of Carbinoxamine Maleate CRM in 10 mL of Methanol ( 1.0 mg/mL ).

  • Oxidation: Transfer 1.0 mL of the stock solution to a 10 mL reaction vial. Add 1.0 mL of 5% H2​O2​ .

  • Thermal Stress: Seal and heat the vial at 80°C for 4 hours. The lone pair of electrons on the tertiary amine nitrogen will nucleophilically attack the peroxide, yielding the N-oxide.

  • Quenching: Cool to room temperature and dilute to 10 mL with the mobile phase.

Chromatographic & Mass Spectrometric Conditions
  • Column: Hypersil® BDS C18 ( ). The Base Deactivated Silica is mandatory to achieve a tailing factor <1.5 [1].

  • Flow Rate: 0.9 mL/min .

  • Injection Volume: .

  • Column Temperature: 25∘C .

  • UV Detection: 260 nm . Causality: This wavelength corresponds to the π→π∗ transitions of the pyridine and p-chlorophenyl rings. Because these chromophores remain unaltered during N-oxidation, 260 nm acts as an isosbestic point, allowing for near-equimolar UV response factors for both the parent and the degradant[1].

  • MS/MS Parameters (Optional Confirmation): Electrospray Ionization in positive mode (ESI+). Monitor the transition m/z291.2→167.1 for Carbinoxamine, and m/z307.2→167.1 for the N-oxide[3].

System Suitability & Quantitative Data

For the protocol to be deemed self-validating, the System Suitability Test (SST) must pass the specific criteria outlined in Table 1 prior to sample analysis. Furthermore, a Mass Balance Check must be performed on the degraded sample: the sum of the peak areas of the residual carbinoxamine and the generated N-oxide must equal the initial peak area of the intact drug ( ±5% ).

Table 1: Chromatographic Parameters & System Suitability Criteria
AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Carbinoxamine N-oxide ∼3.4 0.58 N/A ≤1.20
Carbinoxamine ∼5.8 1.00 ≥4.0 ≤1.25
Table 2: Method Validation Parameters (Plasma & Formulation Matrices)

Data synthesized from validated pharmacokinetic parameters[1].

Validation ParameterCarbinoxamineCarbinoxamine N-oxide
Linearity Range 5−200 ng/mL 5−200 ng/mL
Limit of Detection (LOD) 1.5 ng/mL 1.8 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL 5.0 ng/mL
Assay Precision (%RSD) 1.90%−14.90% <5.0%
Accuracy (% Recovery) 98.87%−108.0% 97.5%−105.2%

References

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. Journal of Analytical Science and Technology (via ResearchGate).[Link]

  • Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Chemistry Central Journal (PMC / NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting RP-HPLC Peak Shape for Carbinoxamine N-Oxide

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic metabolites.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic metabolites. Here, we address the specific mechanistic causes of poor peak shape for carbinoxamine N-oxide in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and provide field-proven, self-validating methodologies to resolve them.

Diagnostic Workflow: Resolving N-Oxide Peak Tailing

Before altering your method, it is critical to systematically isolate the root cause of the peak deformation. The following decision tree outlines the standard troubleshooting logic for basic N-oxide compounds.

G N1 Issue: Peak Tailing of Carbinoxamine N-oxide N2 Assess Stationary Phase: Is it legacy Type A silica? N1->N2 N3 Switch to high-purity Type B end-capped or polar-embedded column N2->N3 Yes N4 Assess Mobile Phase pH: Is pH > 3.0? N2->N4 No N3->N4 N5 Lower pH ≤ 2.5 to neutralize silanols (e.g., Formate/Phosphate) N4->N5 Yes N6 Evaluate Peak Symmetry (As) N4->N6 No N5->N6 N7 As > 1.5 Secondary Interactions Persist N6->N7 Fail N9 Optimal Peak Shape (As 0.9 - 1.2) N6->N9 Pass N8 Add 5-10 mM Triethylamine (TEA) or switch to HILIC mode N7->N8 N8->N9

Troubleshooting workflow for resolving N-oxide peak tailing in HPLC.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does carbinoxamine N-oxide exhibit severe tailing and broad peaks on my standard C18 column, while the parent drug looks fine?

The Causality: Carbinoxamine is a basic antihistamine. When it metabolizes or degrades into carbinoxamine N-oxide, the molecule becomes highly polar and takes on zwitterionic-like characteristics. Peak tailing for basic compounds in RP-HPLC is predominantly driven by secondary ion-exchange interactions[1].

Standard silica-based columns contain residual silanol groups ( −SiOH ). Above a pH of approximately 3.5 to 4.5, these silanols ionize into negatively charged silanoate ions ( −SiO− ). The basic nitrogen in the carbinoxamine N-oxide molecule interacts strongly with these anionic sites, causing analyte molecules to be retained via two competing mechanisms: hydrophobic partitioning (the intended mechanism) and ion-exchange (the secondary mechanism)[2]. Because the ion-exchange kinetics are slow and non-linear, the analyte elutes as a broad, asymmetrical tailing peak.

Q2: How should I optimize my mobile phase pH and buffer to suppress these secondary interactions?

The Solution: You must manipulate the mobile phase to neutralize the stationary phase.

  • Low pH Strategy: Adjusting the mobile phase pH to ≤2.5 is the most effective first step[1]. At this pH, the vast majority of residual silanols are protonated and rendered neutral, effectively shutting down the ion-exchange pathway[2]. A 10–20 mM potassium phosphate buffer (pH 2.5) or a 0.1% formic acid/trifluoroacetic acid (TFA) solution is ideal.

  • Silanol Suppressors: If low pH alone is insufficient, you can introduce a competing base. Adding 5–10 mM Triethylamine (TEA) to the mobile phase acts as a "silanol blocker." TEA is a small, highly basic amine that aggressively competes with the N-oxide for any remaining active silanol sites, masking them and allowing the N-oxide to elute with a sharp, symmetrical peak[2][3].

Q3: If mobile phase adjustments fail, what stationary phase chemistries are better suited for N-oxides?

The Solution: The column hardware itself may be the limiting factor.

  • Ultra-Pure Type B Silica: Legacy "Type A" silica contains metal impurities that increase the acidity of adjacent silanols, worsening tailing. Always ensure you are using high-purity, "Type B" silica columns with maximum end-capping[1][2].

  • C8 vs. C18: Interestingly, C8 columns often provide superior peak shapes for basic compounds compared to C18 columns. The shorter octyl chain presents less steric hindrance during the manufacturing end-capping process, resulting in fewer exposed silanols[1][4].

  • Orthogonal Approaches (HILIC): Because N-oxides are extremely polar, they often suffer from poor retention in reversed-phase conditions[5]. If you are forced to use highly aqueous mobile phases and still see poor peak shape, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[6]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, which is excellent for retaining and resolving highly polar N-oxides[6].

Quantitative Data Summary: Impact of Method Parameters on Peak Shape

The table below summarizes the expected chromatographic outcomes when applying different optimization strategies to basic N-oxide analytes.

StrategyStationary PhaseMobile Phase CompositionExpected Peak Asymmetry ( As​ )Retention Factor ( k′ )Mechanism of Action
Baseline (Sub-optimal) Legacy Type A C18Water/MeOH (pH 6.0)> 2.5 (Severe Tailing)< 1.0 (Poor)Unsuppressed ion-exchange with ionized silanols.
pH Optimization Ultra-Pure Type B C1820 mM Phosphate (pH 2.5) / ACN1.2 - 1.5 (Acceptable)1.5 - 2.5Protonation of silanols suppresses secondary interactions.
Additive Inclusion Ultra-Pure Type B C18Water/ACN + 10 mM TEA (pH 3.0)0.9 - 1.1 (Excellent)1.5 - 2.0TEA competitively blocks residual active silanol sites.
Phase Switch End-capped C80.1% Formic Acid / ACN1.0 - 1.2 (Excellent)1.2 - 1.8Improved end-capping efficiency reduces exposed silanols.
Orthogonal (HILIC) Bare Silica / Amide90% ACN / 10% 10mM NH4Ac1.0 - 1.3 (Excellent)> 3.0 (Strong)Analyte partitions into water-enriched layer on polar surface.

Self-Validating Experimental Protocol: Method Optimization

To systematically improve the peak shape of carbinoxamine N-oxide, execute the following step-by-step protocol. This method incorporates built-in System Suitability Testing (SST) to validate the integrity of the results.

Step 1: Mobile Phase Preparation (Low pH + Silanol Suppressor)

  • Prepare Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to yield a 20 mM solution.

  • Add 1.0 mL of Triethylamine (TEA) to the solution (yields ~7 mM TEA).

  • Adjust the pH to exactly 2.5 using concentrated Phosphoric Acid ( H3​PO4​ ). Causality check: This specific pH ensures silanols are neutral, while TEA masks any hyper-active sites.

  • Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

Step 2: Column Equilibration

  • Install a high-purity, fully end-capped C8 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 40°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Equilibrate the column at a flow rate of 1.0 mL/min with 90% A / 10% B for at least 20 column volumes until the baseline is stable.

Step 3: System Suitability Testing (SST)

  • Prepare a resolution standard containing 50 µg/mL Carbinoxamine Maleate and 50 µg/mL Carbinoxamine N-oxide in the initial mobile phase (90:10 A:B).

  • Inject 10 µL of the standard.

  • Run a linear gradient from 10% B to 60% B over 15 minutes.

Step 4: Data Validation Criteria The protocol is successful and self-validated if the following criteria are met:

  • Tailing Factor ( Tf​ ): The tailing factor for the Carbinoxamine N-oxide peak must be ≤1.5 (measured at 5% peak height).

  • Resolution ( Rs​ ): The resolution between Carbinoxamine and Carbinoxamine N-oxide must be ≥2.0 .

  • Retention ( k′ ): The retention factor for the first eluting peak must be ≥2.0 to ensure it is not eluting in the void volume.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Applications. [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Technical Articles.[Link]

  • Agilent Technologies. "Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns." Agilent Application Notes.[Link]

  • Chromatography Forum. "Retention of Pyridine N-Oxides on HPLC." Analytical Discussion Boards (Nov 2012). [Link]

  • Cook, D., et al. "Analysis of Swainsonine and Swainsonine N-Oxide... by Liquid Chromatography–Mass Spectrometry." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • Tang, H.-B., et al. "HPLC–DAD method for comprehensive quality control of Semen Strychni." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis.[Link]

Sources

Optimization

Preventing in-source fragmentation of carbinoxamine N-oxide in mass spec

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in bioanalytical quantification: the in-source...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in bioanalytical quantification: the in-source fragmentation (ISF) of labile metabolites.

When analyzing carbinoxamine and its N-oxide metabolite via LC-MS/MS, researchers frequently encounter artificial inflation of the parent drug signal. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting FAQs necessary to preserve the integrity of carbinoxamine N-oxide during ionization.

The Causality of N-Oxide In-Source Fragmentation

In-source fragmentation occurs in the intermediate pressure region between the atmospheric pressure ion source (ESI/APCI) and the high-vacuum mass analyzer. N-oxides are inherently thermally labile[1]. When subjected to high desolvation temperatures or excessive acceleration voltages (such as the Declustering Potential or Fragmentor Voltage), the N-O bond cleaves prior to entering the first quadrupole (Q1).

For carbinoxamine N-oxide ([M+H]⁺ m/z 307.1), this energetic collision induces a neutral loss of an oxygen atom (-16 Da), generating a fragment (m/z 291.1) that is structurally and isobarically identical to the protonated parent drug, carbinoxamine[2]. If the mass spectrometer registers this fragment, it misannotates the degraded metabolite as the parent compound, leading to catastrophic quantitative errors[3].

ISF_Mechanism A Carbinoxamine N-oxide [M+H]+ m/z 307.1 B ESI Ion Source (Intermediate Pressure) A->B C High DP / High Temp (Energetic Collisions) B->C Sub-optimal D Low DP / Optimal Temp (Soft Ionization) B->D Optimized E In-Source Fragmentation Loss of Oxygen (-16 Da) C->E G Intact N-oxide Signal [M+H]+ m/z 307.1 D->G F False Carbinoxamine Signal [M+H-O]+ m/z 291.1 E->F H Chromatographic Separation (Resolves False Signal) F->H Same m/z as Parent G->H Distinct RT

Figure 1: Mechanistic pathway of carbinoxamine N-oxide ISF and its analytical resolution.

Troubleshooting Guide: A Self-Validating Protocol for ISF Mitigation

To resolve ISF, you must implement a self-validating workflow that proves the physical separation of the artifact from the true analyte. Follow this step-by-step methodology:

Step 1: Baseline Diagnostic Assessment (The ISF Check)

  • Action: Inject a pure reference standard of carbinoxamine N-oxide (e.g., 100 ng/mL in initial mobile phase) using your current LC-MS/MS method.

  • Causality: A pure standard contains no parent drug. Any parent drug signal detected must originate from the instrument interface.

  • Validation: Monitor both the N-oxide transition (m/z 307.1 → 262.1) and the parent carbinoxamine transition (m/z 291.1 → 246.1). If a peak appears in the parent transition at the exact retention time of the N-oxide, ISF is actively occurring[4].

Step 2: Voltage Attenuation (Declustering Potential/Cone Voltage)

  • Action: Perform a post-column infusion or short LC run of the N-oxide standard. Systematically step down the Declustering Potential (DP) or Cone Voltage in 10V increments (e.g., from 80V down to 20V).

  • Causality: High voltages in the atmospheric-to-vacuum interface accelerate ions, causing energetic collisions with residual solvent/gas molecules. This kinetic energy cleaves the labile N-O bond. Lowering the voltage reduces collision-induced dissociation before Q1.

  • Validation: Plot the ratio of the intact N-oxide area to the ISF fragment area. Lock in the voltage that maximizes the intact [M+H]⁺ signal while keeping the ISF fragment to <5% of the total ion current.

Step 3: Thermal Optimization

  • Action: Reduce the ESI source temperature (e.g., from 500°C to 350°C) and capillary/desolvation temperature.

  • Causality: N-oxides undergo rapid thermal degradation[1]. Excessive desolvation heat directly provides the activation energy for the deoxygenation reaction.

  • Validation: Re-inject the standard. You should observe an absolute increase in the N-oxide peak area as thermal degradation is halted.

Step 4: Chromatographic Resolution (The Ultimate Fail-Safe)

  • Action: Optimize the mobile phase gradient (e.g., using 10 mM ammonium acetate to stabilize the N-oxide) to ensure baseline separation between carbinoxamine and carbinoxamine N-oxide.

  • Causality: Even with optimized source parameters, 1-2% ISF may persist. By chromatographically separating the two compounds, the ISF-generated carbinoxamine will elute at the N-oxide's retention time, completely distinct from the true endogenous parent carbinoxamine peak[3].

  • Validation: Inject a mixed standard of parent and metabolite. You must observe two distinct peaks in the chromatogram with a resolution factor ( Rs​ ) > 1.5.

Quantitative Parameter Optimization

The following table summarizes the quantitative impact of tuning ion source parameters to protect carbinoxamine N-oxide.

Table 1: Impact of Ion Source Parameters on Carbinoxamine N-oxide Integrity

ParameterSub-Optimal Setting (High ISF)Optimized Setting (Low ISF)Mechanistic Impact
Declustering Potential (DP) / Cone Voltage > 80 V20 - 40 VHigh DP accelerates ions in the intermediate pressure region, inducing pre-Q1 collisional cleavage of the N-O bond.
Source Temperature > 500 °C300 - 350 °CExcessive heat provides the activation energy for thermal deoxygenation (-16 Da)[1].
Capillary Voltage > 4.5 kV2.5 - 3.5 kVHigh voltages can cause micro-discharges, transferring excess internal energy to labile metabolites.
Chromatographic Resolution Co-elutionBaseline Separation ( Rs​ > 1.5)Prevents the ISF fragment from being misannotated and quantified as the true parent drug[3].

Frequently Asked Questions (FAQs)

Q1: Why do I see a massive carbinoxamine peak at the retention time of my N-oxide? A: This is the classic signature of in-source fragmentation (ISF). The N-oxide functional group is highly labile. When exposed to thermal energy or high acceleration voltages in the ion source, it loses an oxygen atom ([M+H-16]⁺), reverting to the parent carbinoxamine structure[1]. Because this happens before the first mass analyzer (Q1), the mass spectrometer registers it as the parent drug.

Q2: Can I just use a short Flow Injection Analysis (FIA) or "dilute-and-shoot" method to speed up throughput? A: No. When analyzing labile metabolites like N-oxides, bypassing conventional chromatography is highly risky[3]. Without chromatographic separation, the ISF-generated parent drug cannot be distinguished from the actual parent drug present in the biological sample, leading to severe overestimation of carbinoxamine and misannotation[4].

Q3: Does changing from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) reduce N-oxide fragmentation? A: Generally, no. While APCI is useful for less polar compounds, it relies heavily on high temperatures (often >400°C) to vaporize the solvent and analyte. Because N-oxides are thermally unstable, APCI can actually exacerbate thermal degradation compared to a carefully optimized, low-temperature ESI method[2].

Q4: What specific MRM transitions should I monitor for carbinoxamine N-oxide to ensure specificity? A: For the intact N-oxide, monitor the precursor[M+H]⁺ at m/z 307.1. Characteristic product ions often include the loss of the N-oxide group or specific side-chain cleavages. Ensure you are not solely monitoring a transition that mimics the parent drug. Always include a qualifier transition and monitor the [M+H-16]⁺ (m/z 291.1) channel at the N-oxide's retention time to continuously audit the extent of ISF in your runs.

References

  • ResearchGate. "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds". ResearchGate.[Link]

  • National Institutes of Health (NIH). "Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics". PubMed Central.[Link]

  • Wiley Analytical Science. "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS". Rapid Communications in Mass Spectrometry.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase pH for Carbinoxamine N-oxide Retention in Reverse-Phase HPLC

Welcome to our dedicated technical support guide for scientists and researchers engaged in the chromatographic analysis of carbinoxamine and its metabolites. This resource provides in-depth, experience-driven answers to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for scientists and researchers engaged in the chromatographic analysis of carbinoxamine and its metabolites. This resource provides in-depth, experience-driven answers to common challenges encountered when developing robust HPLC methods, with a specific focus on the critical role of mobile phase pH in achieving optimal retention and peak shape for carbinoxamine N-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is the retention of carbinoxamine N-oxide so sensitive to mobile phase pH?

A1: The retention behavior of carbinoxamine and its N-oxide in reverse-phase HPLC is directly governed by their ionization state, which is controlled by the mobile phase pH. Both molecules contain basic nitrogen atoms that can be protonated (ionized) or deprotonated (neutral) depending on the pH.

  • Carbinoxamine: This molecule contains a tertiary amine and a pyridine ring, both of which are basic. The reported pKa of carbinoxamine is approximately 8.1.[1]

  • Carbinoxamine N-oxide: The formation of an N-oxide significantly alters the electronic properties of the molecule. The oxygen atom withdraws electron density from the nitrogen, making it less basic. For instance, the pKa of pyridine is about 5.2, while the pKa of its conjugate acid, pyridine N-oxide, drops to around 0.8.[2] Simple tertiary amine N-oxides have a pKa in the range of 4.5-5.0.[3] Therefore, we can predict that the pKa of carbinoxamine N-oxide will be substantially lower than that of the parent drug.

In reverse-phase chromatography, the neutral (deprotonated) form of a basic compound is more hydrophobic and, therefore, more strongly retained on a C18 or similar column. Conversely, the ionized (protonated) form is more polar and will be less retained, eluting earlier from the column. Small changes in pH near the pKa of either compound will cause a significant shift in the equilibrium between the ionized and non-ionized forms, leading to drastic and often unpredictable changes in retention time. For a robust and reproducible method, it is crucial to select a mobile phase pH that is at least 2 pH units away from the pKa of the analyte.[4][5]

Q2: I'm observing poor peak shape (tailing or fronting) for carbinoxamine N-oxide. Could this be related to pH?

A2: Yes, improper mobile phase pH is a very common cause of poor peak shape for ionizable compounds like carbinoxamine N-oxide. When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms of the molecule exist simultaneously on the column. This can lead to a mixed-mode retention mechanism and result in broadened, tailing, or even split peaks.[5]

Another pH-related issue that can cause peak tailing is the interaction of basic analytes with acidic silanol groups on the surface of the silica-based stationary phase. At mid-range pH values, these silanols can be deprotonated and interact with the protonated amine, leading to peak tailing. Operating at a low pH (e.g., pH < 3) can suppress the ionization of these silanol groups, minimizing these secondary interactions and improving peak shape.

Q3: What is a good starting point for the mobile phase pH when developing a method for carbinoxamine and its N-oxide?

A3: A good starting point is an acidic pH, typically in the range of 2.5 to 3.5. Here's the rationale:

  • Carbinoxamine (pKa ≈ 8.1): At a pH of 3, carbinoxamine will be fully protonated and in a single ionic state, which promotes good peak shape.

By ensuring both compounds are in a stable, fully protonated form, you will achieve more consistent retention times and better peak shapes. An existing HPLC method for carbinoxamine in human plasma utilizes a mobile phase with a pH adjusted to 3 with phosphoric acid, which supports this starting point.[1][6]

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low or no retention of carbinoxamine N-oxide The mobile phase pH is too close to or below the pKa of the N-oxide, leading to excessive protonation and polarity.Systematically increase the mobile phase pH in small increments (e.g., 0.5 pH units) and observe the effect on retention. Be mindful of the column's pH stability range.
Poor peak shape (tailing, fronting, or split peaks) The mobile phase pH is too close to the pKa of either carbinoxamine or its N-oxide, causing the presence of multiple ionic forms on the column. Alternatively, secondary interactions with silanol groups may be occurring.Adjust the mobile phase pH to be at least 2 units away from the pKa of both analytes. An acidic pH (e.g., 2.5-3.5) is generally a good starting point to suppress silanol interactions.
Inconsistent retention times between runs The buffer capacity of the mobile phase is insufficient to resist small pH changes, or the buffer is not stable.Ensure you are using a suitable buffer with a pKa within +/- 1 unit of your target pH.[5] Prepare fresh mobile phase daily and confirm the pH after the addition of any organic modifier.
Loss of resolution between carbinoxamine and its N-oxide The chosen pH does not provide sufficient selectivity between the two compounds.Perform a pH scouting experiment (see protocol below) to map the retention behavior of both compounds across a range of pH values. This will help identify the optimal pH for maximum resolution.

Experimental Protocol: Determining Optimal Mobile Phase pH

This protocol outlines a systematic approach to creating a pH-retention profile for carbinoxamine and carbinoxamine N-oxide to empirically determine the optimal mobile phase pH for their separation.

Objective: To identify the mobile phase pH that provides adequate retention, good peak shape, and optimal resolution for carbinoxamine and carbinoxamine N-oxide.

Materials:

  • HPLC system with a UV or MS detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Carbinoxamine and carbinoxamine N-oxide reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer components (e.g., phosphate, formate, or acetate salts and acids)

Procedure:

  • Prepare a series of aqueous buffer solutions across a pH range (e.g., from pH 2.5 to 7.0 in 0.5 unit increments). Use a buffer system appropriate for each pH range (e.g., phosphate for pH 2-3 and 6-8, formate for pH 3-5, acetate for pH 4-6).[7]

  • Prepare individual mobile phases by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile) in a fixed ratio (e.g., 70:30 aqueous:organic). It is crucial to measure the pH of the aqueous portion before adding the organic solvent.

  • Prepare standard solutions of carbinoxamine and carbinoxamine N-oxide in a suitable diluent.

  • Equilibrate the HPLC column with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.

  • Inject the standard solutions and record the retention times and observe the peak shapes for both compounds.

  • Repeat steps 4 and 5 for each mobile phase pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Plot the retention time (or k') of each compound as a function of the mobile phase pH.

  • Analyze the resulting graph to identify the pH that offers the best balance of retention, resolution, and peak shape.

Data Presentation: Expected pH vs. Retention Factor (k')
Mobile Phase pH Carbinoxamine (pKa ≈ 8.1) Expected Retention Factor (k')Carbinoxamine N-oxide (pKa ≈ 4-5) Expected Retention Factor (k')Observations
2.5LowModerateBoth compounds are fully protonated. Good peak shape is expected.
3.0LowIncreasing
3.5LowIncreasing
4.0LowSignificant IncreaseApproaching the pKa of the N-oxide, retention will change rapidly.
4.5LowHigh
5.0LowHigh
5.5LowHigh
6.0IncreasingHigh
6.5IncreasingHighApproaching the pKa of carbinoxamine, its retention will start to increase.
7.0Significant IncreaseHigh

Note: This table represents a hypothetical outcome to illustrate the expected trend. Actual retention factors will depend on the specific column and mobile phase composition.

Visualizing the Workflow

The following diagram illustrates the logical workflow for optimizing mobile phase pH.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Data Analysis & Optimization cluster_4 Phase 4: Validation start Define Analytes: Carbinoxamine & N-oxide pka Determine pKa Values Carbinoxamine: ~8.1 N-oxide: Predicted < 5 start->pka Physicochemical Properties ph_range Select pH Range for Scouting (e.g., pH 2.5 - 7.0) pka->ph_range buffer_select Choose Appropriate Buffers (Phosphate, Formate, Acetate) ph_range->buffer_select experiment Run pH Scouting Experiment (See Protocol) buffer_select->experiment plot Plot pH vs. Retention Time experiment->plot analyze Analyze for Resolution, Peak Shape & Retention plot->analyze optimal_ph Select Optimal pH analyze->optimal_ph validate Validate Method According to ICH Q2(R1) Guidelines optimal_ph->validate

Caption: Workflow for pH Optimization in HPLC Method Development.

Concluding Remarks

A systematic approach to optimizing mobile phase pH is paramount for developing a robust and reliable HPLC method for carbinoxamine and its N-oxide metabolite. By understanding the relationship between pH, pKa, and retention behavior, and by empirically determining the optimal conditions, researchers can overcome common chromatographic challenges and ensure the generation of high-quality, reproducible data. This aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[8]

References

  • Pyridine-N -oxide - Grokipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Carbinoxamine maleate: uses, dosing, warnings, adverse events, interactions - MedCentral. (n.d.). Retrieved April 3, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. Retrieved April 3, 2026, from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. (2026, February 9). Retrieved April 3, 2026, from [Link]

  • El-Masry, S. M., & El-Morsi, R. M. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. Drug research, 69(6), 342–347. [Link]

  • Choosing the Right Buffers for Mobile Phase - Phenomenex. (2020, April 8). Retrieved April 3, 2026, from [Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. (2025, August 2). Retrieved April 3, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 - PubChem - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Amine oxide - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Ye, M., & Kerns, E. H. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(4), 812–820. [Link]

Sources

Optimization

Overcoming degradation of carbinoxamine N-oxide during sample preparation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Bioanalytical Support Carbinoxamine is a first-generation histamine H1-antagonist widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Bioanalytical Support

Carbinoxamine is a first-generation histamine H1-antagonist widely analyzed in pharmacokinetic (PK) profiling and stability studies[1]. However, quantifying its primary oxidative degradant and metabolite, carbinoxamine N-oxide [2], presents significant bioanalytical challenges. N-oxides are notoriously unstable, prone to ex-vivo reduction during sample preparation and thermal degradation during LC-MS/MS analysis[3],[4].

This guide provides a self-validating framework to troubleshoot, optimize, and execute workflows that preserve the structural integrity of carbinoxamine N-oxide.

Mechanistic FAQ: Understanding N-Oxide Instability

Q: Why does carbinoxamine N-oxide convert back to carbinoxamine in plasma samples? A: N-oxide degradation in biological matrices is primarily an electron-transfer reduction process. In hemolyzed plasma, the release of intracellular components—specifically iron ( Fe2+ ) from hemoglobin—catalyzes the reduction of the labile N-O bond back to the tertiary amine (parent carbinoxamine)[3]. This ex-vivo conversion artificially inflates the parent drug concentration and compromises PK data integrity.

Q: Why do I see a massive carbinoxamine peak but no N-oxide peak in my LC-MS/MS chromatogram, even when spiking with pure N-oxide standard? A: This is a classic manifestation of in-source fragmentation (Collision-Induced Dissociation, CID) or thermal degradation. Inside the Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, high capillary temperatures and voltages cause the N-oxide to cleave and lose an oxygen atom ( [M+H−O]+ ), reverting to the parent drug mass[4].

Q: How does my choice of extraction solvent impact N-oxide stability? A: The organic solvent dictates the dielectric environment and the activity of reducing agents in the matrix. Using Methanol (MeOH) for protein precipitation in hemolyzed plasma exacerbates reduction. Conversely, Acetonitrile (ACN) limits this conversion, and acidifying the ACN further quenches the reducing activity of the matrix[3].

Mechanisms CNO Carbinoxamine N-Oxide Matrix Hemolyzed Plasma (Fe2+ / Reducing Agents) CNO->Matrix Matrix Effect Heat LC-MS/MS Source (High Temp/Voltage) CNO->Heat Ionization Stable Acidified ACN Extraction CNO->Stable Optimized Prep Reduction Ex-vivo Reduction (Parent Drug) Matrix->Reduction Electron Transfer CID In-Source CID (Loss of Oxygen) Heat->CID Thermal Stress Intact Intact N-Oxide Quantification Stable->Intact Stabilization

Mechanistic pathways of Carbinoxamine N-oxide degradation and stabilization.

Troubleshooting Guide: Diagnostics & Solutions

Every analytical protocol must be a self-validating system. Use the table below to diagnose the root cause of your N-oxide degradation and apply the corresponding field-proven solution.

Observed IssueMechanistic CauseSelf-Validating Solution
High parent drug baseline in pure N-oxide standard injections In-source fragmentation (loss of oxygen) in the MS source[4].Chromatographic Separation: Adjust LC gradient to resolve N-oxide from the parent drug. Monitor the N-oxide MRM transition at the parent's retention time to quantify the exact percentage of in-source CID.
Loss of N-oxide recovery in hemolyzed samples Ex-vivo reduction by Fe2+ and other intracellular reducing agents[3].Solvent Switch: Replace MeOH with cold, acidified ACN (0.1% Formic Acid) for Protein Precipitation (PPT). Keep all samples on wet ice during handling.
Poor recovery during Liquid-Liquid Extraction (LLE) Matrix reduction combined with unfavorable solvent polarity.Optimize LLE Solvents: Avoid highly non-polar mixtures like MTBE:hexane. Utilize chlorobutane or chlorobutane:MTBE (4:1) to balance polarity and limit reduction[3].

Quantitative Impact of Extraction Solvents

To illustrate the causality of solvent selection, the following table summarizes the quantitative impact of various extraction solvents on N-oxide conversion to the parent drug in normal vs. hemolyzed plasma (based on validated N-oxide stabilization studies)[3].

Extraction SolventMatrix ConditionConversion to Parent Drug (%)
Methanol (MeOH)Normal Plasma< 1.0%
Acetonitrile (ACN)Normal Plasma< 1.0%
Methanol (MeOH)Hemolyzed Plasma (5%)~ 11.7% (High Degradation)
Acidified MeOH (0.1% Formic Acid)Hemolyzed Plasma (5%)~ 6.7%
Acetonitrile (ACN)Hemolyzed Plasma (5%)< 3.8%
Acidified ACN (0.1% Formic Acid) Hemolyzed Plasma (5%) < 3.8% (Optimal Stabilization)

Optimized Sample Preparation Protocol

To ensure rigorous scientific integrity, follow this step-by-step methodology for the extraction of carbinoxamine and its N-oxide from biological matrices. This protocol utilizes acidified ACN to quench reducing agents and precipitate proteins effectively.

Step-by-Step Methodology:

  • Sample Thawing: Thaw all incurred plasma samples, calibration standards, and QCs strictly on wet ice to minimize thermal degradation.

  • Aliquot Preparation: Transfer 50 µL of plasma into a pre-chilled 96-well plate or microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (e.g., Carbinoxamine-d6) prepared in 50% ACN/water.

  • Protein Precipitation (PPT): Add 150 µL of cold Acidified Acetonitrile (0.1% Formic Acid in ACN) . Do not use Methanol.

  • Mixing: Seal the plate/tubes and vortex vigorously for 5 minutes at 4°C to ensure complete protein disruption and quenching of matrix reducing agents.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial or plate.

  • Dilution (Optional): Depending on the LC starting conditions, dilute the supernatant with 100 µL of mobile phase A (e.g., 10 mM Ammonium Acetate) to improve peak shape.

  • Analysis: Inject onto the LC-MS/MS system, ensuring the chromatographic method fully resolves the N-oxide peak from the parent carbinoxamine peak.

Workflow Step1 1. Thaw Plasma on Ice (Minimize Thermal Stress) Step2 2. Add Acidified ACN (0.1% Formic Acid, 1:3 Ratio) Step1->Step2 Step3 3. Vortex Mixing (5 mins at 4°C) Step2->Step3 Step4 4. Centrifugation (10,000 x g, 10 mins, 4°C) Step3->Step4 Step5 5. Chromatographic Separation (Resolve N-oxide from Parent) Step4->Step5

Step-by-step sample preparation workflow for N-oxide stabilization.

References

  • Title: A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS Source: Altasciences URL: [Link]

  • Title: Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Carbinoxamine Impurities and Related Compound Source: Veeprho URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assessing the Cross-Reactivity of Carbinoxamine N-oxide in Antihistamine Immunoassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of carbinoxamine N-oxide in antihistamine immunoassa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of carbinoxamine N-oxide in antihistamine immunoassays. While direct comparative data for carbinoxamine-specific immunoassays is not extensively published, this document outlines the scientific principles, a detailed experimental protocol for determining cross-reactivity, and the necessary tools for data interpretation. This guide is intended to empower researchers to generate their own supporting experimental data to ensure the specificity and accuracy of their findings.

Introduction: The Significance of Metabolite Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for the quantification of drugs and their metabolites, offering high sensitivity and throughput.[1] However, a critical performance characteristic of any immunoassay is its specificity—the ability to distinguish the target analyte from structurally similar compounds.[2] Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other non-target molecules.[2][3] In the context of therapeutic drug monitoring or pharmacokinetic studies of carbinoxamine, an antihistamine of the ethanolamine class, it is crucial to consider the potential interference from its metabolites.[4][5]

Carbinoxamine is extensively metabolized in the liver, with one of its known metabolites being carbinoxamine N-oxide.[4][6][7] The structural similarity between the parent drug and its N-oxide metabolite raises the possibility of cross-reactivity in an immunoassay designed to detect carbinoxamine. This can lead to an overestimation of the parent drug concentration, resulting in inaccurate pharmacokinetic and pharmacodynamic modeling.[2]

This guide will focus on the principles of assessing the cross-reactivity of carbinoxamine N-oxide in a competitive immunoassay format, providing a hypothetical yet detailed experimental design for researchers to implement.

Structural Considerations: Carbinoxamine vs. Carbinoxamine N-oxide

The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially cross-reacting molecule.[2] Understanding the structural nuances between carbinoxamine and its N-oxide metabolite is fundamental to predicting and interpreting their interactions with a specific antibody.

CompoundChemical StructureKey Structural FeaturesPotential Impact on Antibody Binding
Carbinoxamine 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylethanamineContains a tertiary amine group.The antibody's epitope may recognize the overall conformation and the tertiary amine.
Carbinoxamine N-oxide 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethan-1-amine oxide[7]The tertiary amine is oxidized to an N-oxide.The addition of the oxygen atom alters the size, polarity, and charge distribution around the nitrogen, which could significantly reduce or alter the binding affinity to an antibody developed against carbinoxamine.

The central hypothesis is that an antibody generated against a carbinoxamine-carrier conjugate would primarily recognize the parent molecule. The structural alteration in the N-oxide metabolite may lead to reduced, but not necessarily absent, cross-reactivity. The extent of this cross-reactivity must be empirically determined.

Experimental Design: A Step-by-Step Protocol for Determining Cross-Reactivity

The following protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the cross-reactivity of carbinoxamine N-oxide with an antibody specific for carbinoxamine.

Principle of the Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.

Diagram: Principle of Competitive ELISA

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Analyte (Sample) Antibody_High Antibody Analyte_High->Antibody_High Binds Labeled_Analyte_High Labeled Analyte Labeled_Analyte_High->Antibody_High Blocked Signal_Low Low Signal Analyte_Low Analyte (Sample) Antibody_Low Antibody Analyte_Low->Antibody_Low Minimal Binding Labeled_Analyte_Low Labeled Analyte Labeled_Analyte_Low->Antibody_Low Binds Signal_High High Signal Cross_Reactivity_Workflow Start Start Coat_Plate 1. Coat Microplate with Anti-Carbinoxamine Antibody Start->Coat_Plate Wash_Block 2. Wash and Block Non-specific Sites Coat_Plate->Wash_Block Prepare_Standards 3. Prepare Serial Dilutions of Carbinoxamine and Carbinoxamine N-oxide Wash_Block->Prepare_Standards Add_Reagents 4. Add Standards/Samples and Carbinoxamine-HRP to Wells Prepare_Standards->Add_Reagents Incubate_1 5. Incubate (Competitive Binding) Add_Reagents->Incubate_1 Wash_2 6. Wash to Remove Unbound Reagents Incubate_1->Wash_2 Add_Substrate 7. Add TMB Substrate Wash_2->Add_Substrate Incubate_2 8. Incubate (Color Development) Add_Substrate->Incubate_2 Stop_Reaction 9. Add Stop Solution Incubate_2->Stop_Reaction Read_Plate 10. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data 11. Analyze Data: Plot Dose-Response Curves, Calculate IC50 Values Read_Plate->Analyze_Data Calculate_CR 12. Calculate Percent Cross-Reactivity Analyze_Data->Calculate_CR End End Calculate_CR->End

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Detailed Protocol
  • Antibody Coating: Dilute the anti-carbinoxamine antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Standard and Cross-Reactant Preparation: Prepare serial dilutions of both carbinoxamine (the standard) and carbinoxamine N-oxide (the potential cross-reactant) in assay buffer. The concentration range should be wide enough to generate a full dose-response curve.

  • Competitive Reaction: Wash the plate three times with wash buffer. Add 50 µL of the appropriate standard or cross-reactant dilution to the wells. Then, add 50 µL of the diluted carbinoxamine-HRP conjugate to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

Generating Dose-Response Curves

For both carbinoxamine and carbinoxamine N-oxide, plot the absorbance at 450 nm against the logarithm of the concentration. This will generate sigmoidal dose-response curves.

Calculating the IC50

The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value should be determined for both carbinoxamine and carbinoxamine N-oxide from their respective dose-response curves.

Calculating Percent Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:[2][8]

% Cross-Reactivity = (IC50 of Carbinoxamine / IC50 of Carbinoxamine N-oxide) x 100

Interpreting the Results

The calculated percent cross-reactivity provides a quantitative measure of the interference by carbinoxamine N-oxide in the carbinoxamine immunoassay.

  • High Cross-Reactivity (e.g., >50%): Indicates that the antibody binds significantly to the N-oxide metabolite. This would lead to a considerable overestimation of the parent drug concentration in samples containing the metabolite.

  • Moderate Cross-Reactivity (e.g., 5-50%): Suggests a lesser but still potentially significant interference. The impact on data accuracy would depend on the relative concentrations of the parent drug and the metabolite in the biological samples.

  • Low Cross-Reactivity (e.g., <5%): Implies that the antibody is highly specific for carbinoxamine and the N-oxide metabolite is unlikely to cause significant interference at typical physiological concentrations.

Comparative Analysis and Alternative Methodologies

While immunoassays offer convenience, their potential for cross-reactivity necessitates validation with more specific analytical methods, especially when high accuracy is required.

Analytical MethodPrincipleSpecificityThroughputCost
Immunoassay (ELISA) Antibody-antigen bindingDependent on antibody specificity; potential for cross-reactivity.HighLow to moderate
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection by UV absorbance. [9][10]High; can separate parent drug from metabolites based on retention time.ModerateModerate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection. [11]Very high; provides structural confirmation.Moderate to highHigh
Spectrofluorimetry Measurement of native fluorescence. [12]Can be sensitive and specific, but potential for interference from other fluorescent compounds.ModerateLow to moderate

For definitive quantification of carbinoxamine and its metabolites, chromatographic methods such as HPLC or LC-MS/MS are considered the gold standard due to their high specificity. [9][10][11]

Conclusion

The potential for cross-reactivity of carbinoxamine N-oxide in antihistamine immunoassays designed for the parent drug is a critical consideration for researchers. While published comparative data is scarce, this guide provides a robust theoretical framework and a detailed experimental protocol for determining this cross-reactivity. By empirically measuring the percent cross-reactivity, scientists can validate the specificity of their immunoassays and ensure the integrity of their data. For applications demanding high accuracy and specificity, confirmation of immunoassay results with chromatographic methods is strongly recommended.

References

  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives - Benchchem.
  • Histamine ELISA. (2010, October 21).
  • Immunoassays - Analytical Toxicology. (2016, December 6).
  • Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed. (2019, June 15).
  • Histamine ELISA. (2010, July 2).
  • Histamine (Life Science Format) ELISA Kit Instructions - Neogen.
  • Cross-reactivity - Wikipedia.
  • Fast spectrofluorimetric method for determination of carbinoxamine maleate in Nano-molar range. Application to pharmaceutical preparations, biological fluids and stability studies. - RSC Publishing. (2018, July 12).
  • LC-MS/MS method for the quantification of carbinoxamine in human plasma.
  • Spectrophotometric determination of carbinoxamine maleate in pharmaceutical formulations by ternary complex formation with Cu(II) and eosin - PubMed. (2006, June 1).
  • Study: Development of an ELISA for Detection of Diphenhydramine in Urine and Blood.
  • Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring | Request PDF - ResearchGate. (2019, January).
  • Histamine Competitive ELISA Kit (EEL005) - Invitrogen - Thermo Fisher Scientific.
  • Mechanism of Actions - DailyMed. (2025, August 1).
  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed. (2014, July 14).
  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers.
  • Monoclonal anti-histamine antibody. Preparation, characterization and application to enzyme immunoassay of histamine - PubMed.
  • An immunoassay for histamine based on monoclonal antibodies - PubMed.
  • [Histamine assay: use of a monoclonal antibody for radioimmunoassay and enzyme immunoassay] - PubMed.
  • Carbinoxamine Impurities and Related Compound - Veeprho.
  • Carbinoxamine?N-Oxide | 1256285-70-7 - Chemicea Pharmaceuticals.
  • carbinoxamine Metabolite Product List | Clearsynth.
  • (PDF) Monoclonal anti-histamine antibody - ResearchGate.
  • Principles of Immunoassays | Blogs - UK NEQAS IIA. (2024, July 12).
  • CARBINOXAMINE MALEATE - Regulations.gov.
  • The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PubMed. (2018, November 6).
  • 22-556Orig1s000 - accessdata.fda.gov. (2013, March 18).
  • The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad - SciSpace. (2018, November 6).
  • Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC - NIH.

Sources

Comparative

A Comparative Guide to the Purity Validation of Carbinoxamine N-oxide Reference Standards

Introduction: The Critical Role of a Well-Characterized Reference Standard Carbinoxamine N-oxide is a primary metabolite and a known impurity of Carbinoxamine, a first-generation antihistamine used to treat various aller...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

Carbinoxamine N-oxide is a primary metabolite and a known impurity of Carbinoxamine, a first-generation antihistamine used to treat various allergic conditions.[1][2][3] In pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies require that impurities are monitored and controlled within strict limits.[1][4] This necessitates the use of a highly pure and well-characterized reference standard of the impurity itself.

The assigned purity of the Carbinoxamine N-oxide reference standard is the benchmark against which all analytical measurements of this impurity in drug substance and product batches will be compared.[5][6] An inaccurately characterized standard can lead to the erroneous release of out-of-specification products or the unnecessary rejection of acceptable batches, with significant safety and financial implications.

This guide provides an in-depth comparison of the essential analytical techniques required for a robust purity validation of a Carbinoxamine N-oxide reference standard. We will explore the causality behind the selection of an orthogonal-based approach—employing multiple, independent methods—to build a self-validating and scientifically sound purity profile.

Understanding the Impurity Profile

Before validation, it is crucial to anticipate the potential impurities that may be present in a Carbinoxamine N-oxide standard. These can originate from the synthetic route or degradation and generally fall into three categories:

  • Organic-Related Impurities: These include the parent drug (Carbinoxamine), starting materials, synthetic by-products, and other degradation products.[1][7][8] Their structural similarity to Carbinoxamine N-oxide makes them challenging to separate and quantify.

  • Volatile Impurities: This category includes residual solvents from the manufacturing process and moisture (water) absorbed from the environment.[1][9][10]

  • Inorganic Impurities: These are non-combustible impurities, such as catalyst residues, which may remain after synthesis.[11]

The validation strategy must incorporate techniques capable of detecting and quantifying each of these impurity types.

Caption: Relationship between impurity types and analytical techniques.

Orthogonal Techniques for Purity Validation: A Comparative Analysis

A robust purity assignment cannot rely on a single method. An orthogonal approach, using techniques with different physicochemical principles of separation and detection, is the industry standard.[5] This ensures that impurities not detected by one method are captured by another.

High-Performance Liquid Chromatography (HPLC)
  • Principle of Operation: HPLC is a cornerstone technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[12] For amine N-oxides, which are polar and non-volatile, reversed-phase HPLC is the method of choice.[12] Detection is typically performed using an ultraviolet (UV) detector.

  • Expertise & Causality: HPLC is selected for its high resolving power, which is essential for separating the Carbinoxamine N-oxide peak from structurally similar organic impurities, such as the parent Carbinoxamine. The area percentage of the main peak is often used as an initial, relative measure of purity. However, this method assumes that all impurities have the same UV response factor as the main compound, which is rarely the case. Therefore, HPLC purity is a relative measure and must be supplemented with other techniques for an absolute assignment.

  • Trustworthiness: The method's validity is established through system suitability tests (e.g., peak symmetry, resolution, and reproducibility) and by coupling it with mass spectrometry (LC-MS) to confirm the identity of the separated peaks.[13]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Quantitative NMR (qNMR) Spectroscopy
  • Principle of Operation: qNMR is a primary ratio method that provides a direct measure of a compound's purity.[11][14] The fundamental principle is that the integral (area) of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[15][16] By comparing the integrals of specific, non-overlapping signals from the analyte to those of a certified internal standard of known purity and weight, an absolute purity (assay) can be calculated without needing a reference standard of the analyte itself.[14][17]

  • Expertise & Causality: qNMR is chosen because it is a fundamentally different and more absolute technique than chromatography. It is not dependent on response factors and provides a direct measure of the mass fraction of the analyte.[14][17] This makes it an excellent orthogonal method to confirm the purity value obtained from mass balance calculations (see below). It provides a high degree of trustworthiness and metrological traceability.[17]

  • Trustworthiness: The accuracy of qNMR relies on careful method planning, including selecting a suitable solvent and internal standard with non-overlapping peaks, and ensuring complete dissolution.[15] Key experimental parameters like relaxation delays must be optimized to ensure full signal relaxation for accurate integration.

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Internal Standard (IS): Maleic acid (Certified Reference Material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of Carbinoxamine N-oxide into a vial.

    • Accurately weigh ~10 mg of the maleic acid IS into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Key Acquisition Parameters:

    • Pulse Program: Standard 30° or 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full T1 relaxation for all relevant protons).

    • Number of Scans: 16-32.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal for Carbinoxamine N-oxide and the singlet for the two protons of maleic acid.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.[14][15]

Thermogravimetric Analysis (TGA)
  • Principle of Operation: TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[9][18][19]

  • Expertise & Causality: This technique is essential for quantifying non-chromatographic, volatile impurities, primarily water and residual solvents.[10][18] HPLC-UV will not detect these, so their exclusion would lead to an overestimation of the standard's purity. TGA provides a direct measurement of the total volatile content.[9]

  • Trustworthiness: The technique is highly reproducible. Combining TGA with Differential Scanning Calorimetry (DSC) can further help distinguish between the loss of unbound solvent and thermal degradation events.[18]

  • System: TA Instruments TGA 550 or equivalent.

  • Sample Size: 5-10 mg.

  • Pan: Platinum or ceramic.

  • Atmosphere: Nitrogen, flow rate 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 300 °C.

  • Analysis: Determine the percentage mass loss in distinct steps. The mass loss up to ~150 °C typically corresponds to water and volatile solvents.

Synthesizing the Data: The Mass Balance Approach

The most comprehensive and regulatory-accepted method for assigning purity to a reference standard is the mass balance approach. This method calculates purity by subtracting the percentages of all identified impurities from 100%.

Purity (Mass Balance) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

TechniquePurposeTypical Result (Hypothetical)
HPLC-UV Quantifies organic-related impurities.99.5% (relative area %)
TGA Quantifies total volatile content (water + solvents).0.3%
Karl Fischer Titration Specifically quantifies water content.0.2%
Headspace GC (HS-GC) Identifies and quantifies residual solvents.0.1% (Acetone)
Residue on Ignition Quantifies inorganic (non-combustible) impurities.<0.1%

From this hypothetical data, the purity via mass balance would be: 100% - (100% - 99.5%) - 0.2% - 0.1% - 0.1% = 99.1%

This value should then be compared with the absolute purity value obtained from qNMR. A strong agreement between the mass balance purity (e.g., 99.1%) and the qNMR assay (e.g., 99.0%) provides very high confidence in the final assigned purity value for the reference standard.

Purity_Validation_Workflow cluster_0 Characterization & Quantification cluster_1 Orthogonal Confirmation HPLC HPLC-UV (Organic Impurities) MassBalance Calculate Purity (Mass Balance) HPLC->MassBalance TGA_KF TGA / Karl Fischer (Water Content) TGA_KF->MassBalance HS_GC HS-GC (Residual Solvents) HS_GC->MassBalance ROI Residue on Ignition (Inorganic Content) ROI->MassBalance qNMR qNMR Assay (Absolute Purity) Compare Compare & Correlate Results qNMR->Compare Start Receive Candidate Reference Standard Lot Start->HPLC Start->TGA_KF Start->HS_GC Start->ROI Start->qNMR MassBalance->Compare Certify Certify Reference Standard & Issue CoA Compare->Certify

Sources

Validation

A Comparative In Vitro Toxicity Assessment of Carbinoxamine and its N-oxide Metabolite

A Technical Guide for Drug Development Professionals Introduction: Beyond the Parent Compound Carbinoxamine is a first-generation ethanolamine-derivative antihistamine, effective in treating symptoms of allergic rhinitis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction: Beyond the Parent Compound

Carbinoxamine is a first-generation ethanolamine-derivative antihistamine, effective in treating symptoms of allergic rhinitis and other allergic conditions by acting as a competitive histamine H1-receptor antagonist.[1] Like many xenobiotics, carbinoxamine undergoes extensive hepatic metabolism, primarily in the liver, before excretion.[2][3] One of the common metabolic pathways for tertiary amines, such as the one present in carbinoxamine, is N-oxidation.[4] This process generates the carbinoxamine N-oxide metabolite.

In preclinical safety assessment, the toxicological profile of the parent drug is only part of the story. Metabolites can have their own distinct pharmacological and toxicological activities, sometimes exceeding, diminishing, or altering the effects of the parent compound. N-oxides, for instance, are often products of detoxification, displaying increased polarity and facilitating excretion.[5][6] However, this is not a universal rule; some N-oxides can be associated with specific toxicities or can be reduced back to the parent amine in vivo, acting as a metabolic reservoir.[5][7] Therefore, a comprehensive in vitro toxicological comparison between a parent drug and its major metabolites is a critical step in early drug development, offering insights into the overall safety profile and helping to de-risk candidates before costly in vivo studies.[8][9]

This guide provides a framework for the comparative in vitro toxicity evaluation of carbinoxamine and its N-oxide metabolite. We will detail the experimental rationale, provide step-by-step protocols for a panel of recommended assays, and discuss the interpretation of potential outcomes.

The Rationale for a Multi-Parametric In Vitro Approach

A single assay is insufficient to capture the complex biological interactions that can lead to toxicity. A well-designed in vitro toxicology panel should probe multiple cellular endpoints to build a comprehensive safety profile. For comparing carbinoxamine and its N-oxide, we propose a tiered approach assessing cytotoxicity, genotoxicity, and potential organ-specific toxicity, with a focus on the liver.

This multi-parametric strategy is essential for several reasons:

  • Diverse Mechanisms of Toxicity: Compounds can induce cell death through various mechanisms, such as compromising membrane integrity (necrosis) or disrupting metabolic function. Using assays that measure different endpoints provides a more complete picture.[10]

  • Assessing Genotoxic Potential: The potential for a compound to damage genetic material is a critical safety concern. Assays like the Ames test and the in vitro micronucleus test are regulatory mainstays for identifying mutagenic and clastogenic/aneugenic potential, respectively.[2][11]

  • Metabolic Competence: Since carbinoxamine is metabolized in the liver, using a human liver cell line (e.g., HepG2) is crucial.[12][13] Furthermore, standard genotoxicity tests are conducted with and without an external metabolic activation system (e.g., rat liver S9 fraction) to simulate the biotransformation that occurs in the body and identify metabolites that may be the ultimate toxicants.[2]

Below is a diagram illustrating the proposed workflow for this comparative assessment.

G cluster_0 Compound Preparation cluster_1 In Vitro Assay Panel cluster_2 Cytotoxicity Endpoints cluster_3 Genotoxicity Endpoints Compound_A Carbinoxamine Cytotoxicity Cytotoxicity Assessment (e.g., HepG2 cells) Compound_A->Cytotoxicity Genotoxicity Genotoxicity Assessment Compound_A->Genotoxicity Compound_B Carbinoxamine N-oxide Compound_B->Cytotoxicity Compound_B->Genotoxicity MTT MTT Assay (Metabolic Viability) Cytotoxicity->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH Ames Ames Test (OECD 471) (Mutagenicity) Genotoxicity->Ames Micronucleus Micronucleus Test (OECD 487) (Clastogenicity/Aneugenicity) Genotoxicity->Micronucleus Data_Analysis Data Analysis & Comparison (IC50 / Fold Induction) MTT->Data_Analysis LDH->Data_Analysis Ames->Data_Analysis Micronucleus->Data_Analysis

Caption: High-level workflow for the comparative in vitro toxicity assessment.

Experimental Methodologies

The following sections provide detailed protocols for the recommended assays. These protocols are based on established standards, including OECD guidelines, to ensure data robustness and regulatory relevance.[14][15]

Hepatotoxicity/Cytotoxicity Assessment in HepG2 Cells

The human liver carcinoma cell line, HepG2, is a widely used model for in vitro hepatotoxicity screening due to its human origin and expression of certain metabolic enzymes.[12][13][16] We will assess two distinct cytotoxicity endpoints: metabolic activity and membrane integrity.

The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10][17][18] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of carbinoxamine and carbinoxamine N-oxide in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the respective compound dilutions to the wells. Include vehicle-only controls (solvent) and untreated controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly on an orbital shaker for 15 minutes.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[19] This assay quantifies the amount of released LDH, which is indicative of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: For each plate, prepare three sets of controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • High Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of incubation (maximum LDH release).

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[20]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[8][19]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (High Control - Vehicle Control)] * 100

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause direct or indirect DNA damage, leading to mutations or chromosomal aberrations.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[2] It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal agar medium.[1][21]

Protocol Overview:

  • Strains: A minimum of five bacterial strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate containing cytochrome P450 enzymes.[2] This is critical for detecting pro-mutagens that require metabolic activation.

  • Exposure: The test compounds (carbinoxamine and carbinoxamine N-oxide) are tested at a range of concentrations. In the plate incorporation method, the compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.

This test detects damage to chromosomes or the mitotic apparatus.[11][22] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division.[14][23]

Protocol Overview:

  • Cell Lines: Human peripheral blood lymphocytes or suitable cell lines like CHO, V79, or TK6 are used.[3][11]

  • Treatment: Cells are exposed to at least three concentrations of each test compound for a short (3-6 hours) or long (approx. 1.5-2.0 normal cell cycles) duration, both with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, usually by measuring the replication index.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity Data (Illustrative)
CompoundAssayEndpointResult (IC50, µM)
Carbinoxamine MTT (HepG2, 48h)Metabolic Viability150
LDH (HepG2, 48h)Membrane Integrity> 500
Carbinoxamine N-oxide MTT (HepG2, 48h)Metabolic Viability> 500
LDH (HepG2, 48h)Membrane Integrity> 500

Data are illustrative and do not represent actual experimental results.

Table 2: Comparative Genotoxicity Data (Illustrative)
CompoundAmes Test (-S9)Ames Test (+S9)Micronucleus Test (-S9)Micronucleus Test (+S9)
Carbinoxamine NegativeNegativeNegativeNegative
Carbinoxamine N-oxide NegativeNegativeNegativeNegative

Data are illustrative and do not represent actual experimental results.

Interpreting the Results:

  • Cytotoxicity: A lower IC50 value indicates higher cytotoxicity. In our illustrative data, carbinoxamine shows moderate metabolic toxicity, while the N-oxide is significantly less toxic. A high LDH IC50 for both suggests that at these concentrations, the primary mode of toxicity is not necrotic cell lysis.

  • Genotoxicity: A "Negative" result indicates no mutagenic or clastogenic/aneugenic potential was detected under the test conditions. A "Positive" result would trigger further investigation. The inclusion of the S9 mix is crucial; a compound that is negative without S9 but positive with S9 suggests that its metabolites are the genotoxic species.

  • Comparative Analysis: The core of this guide is the direct comparison. If carbinoxamine N-oxide consistently shows higher IC50 values (less cytotoxicity) and remains negative in genotoxicity assays, it would suggest that N-oxidation is a detoxification pathway for carbinoxamine. Conversely, if the N-oxide were more toxic, it would indicate the formation of a potentially harmful metabolite, warranting closer examination in subsequent safety studies.

Metabolic Pathway Context

The conversion of a parent drug to its metabolite is a key event influencing the toxicological outcome. For carbinoxamine, this involves the action of hepatic enzymes.

G Carbinoxamine Carbinoxamine (Parent Drug) N_Oxide Carbinoxamine N-oxide (Metabolite) Carbinoxamine->N_Oxide N-oxidation Enzymes Hepatic Enzymes (e.g., Cytochrome P450s, Flavin-containing monooxygenases) Enzymes->N_Oxide

Caption: Metabolic conversion of Carbinoxamine to its N-oxide metabolite.

Conclusion

This guide outlines a robust, multi-parametric in vitro strategy for comparing the toxicity of carbinoxamine and its N-oxide metabolite. By systematically evaluating cytotoxicity and genotoxicity in relevant cellular models and under appropriate metabolic conditions, researchers can generate critical data to inform the safety profile of carbinoxamine. This comparative approach provides a more complete understanding of the toxicological consequences of its metabolism, fulfilling a key requirement in modern preclinical drug safety assessment. The results of these assays are fundamental for making informed decisions in the drug development pipeline, ensuring that both the parent compound and its significant metabolites are adequately characterized for potential risk.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Limon, R., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • Frey, R., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]

  • CSH Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • Wills, J., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Retrieved from [Link]

  • Current Protocols. (n.d.). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Retrieved from [Link]

  • In Vitro Toxicology. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian). Retrieved from [Link]

  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • MIMS Singapore. (n.d.). Carbinoxamine: Uses & Dosage. Retrieved from [Link]

  • Foye's Principles of Medicinal Chemistry. (n.d.). histamine h1-receptor antagonists: antihistaminic agents. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Frey, R., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]

  • FDA. (2021, August 12). Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • PubMed. (n.d.). Characterization of seven antihistamines, their N-oxides and related metabolites by fast atom bombardment mass spectrometry and fast atom bombardment tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2020, November 5). Rapid transformation of H1-antihistamines cetirizine (CET) and diphenhydramine (DPH) by direct peroxymonosulfate (PMS) oxidation. Retrieved from [Link]

  • MDPI. (2022, November 29). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Retrieved from [Link]

  • The 85th Meeting of the Israel Chemical Society. (n.d.). Catalytic selective N -Oxidation of loratadine analogs. Retrieved from [Link]

  • OECD. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • ECHA. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbinoxamine N-Oxide
Reactant of Route 2
Reactant of Route 2
Carbinoxamine N-Oxide
© Copyright 2026 BenchChem. All Rights Reserved.